1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline
Description
Properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGIDFJJONJNZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline chemical structure properties
Executive Summary
The compound 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline represents a synthetic hybrid scaffold integrating two privileged medicinal pharmacophores: the indoline (2,3-dihydro-1H-indole) core and the 3,4-dimethoxycinnamoyl moiety. This structure belongs to a class of N-cinnamoyl heterocycles, frequently investigated for their dual role as anti-inflammatory agents and anticancer small molecules.
Functionally, the molecule acts as a "Michael Acceptor" via its
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Classification[1]
-
Scaffold: N-Acylated Indoline.
-
Linker: Acryloyl (Propenoyl) spacer forming a vinylogous amide.
-
Pendant Group: 3,4-Dimethoxyphenyl (Veratryl).
-
Stereochemistry: The trans (E) isomer is thermodynamically favored and biologically relevant due to the precursor availability (trans-cinnamic acid).
Quantitative Data Profile
| Property | Value / Description |
| IUPAC Name | (E)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline |
| Molecular Formula | C |
| Molecular Weight | 309.36 g/mol |
| Exact Mass | 309.1365 |
| Predicted LogP | 3.4 – 3.8 (Lipophilic) |
| H-Bond Donors | 0 (Amide nitrogen is substituted) |
| H-Bond Acceptors | 3 (2 Methoxy oxygens, 1 Amide carbonyl) |
| TPSA | ~48 Å |
| Solubility | Low in water; Soluble in DMSO, DCM, Chloroform |
| Appearance | Off-white to pale yellow crystalline solid |
Synthetic Methodology
The synthesis of this compound is most efficiently achieved via an amide coupling reaction. While carbodiimide couplings (EDC/NHS) are possible, the Acid Chloride Method is preferred for higher yields and simpler purification for this specific lipophilic amide.
Reaction Scheme (Graphviz Visualization)
Step-by-Step Protocol
Reagents:
-
3,4-Dimethoxycinnamic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat. -
Indoline (1.0 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 3,4-dimethoxycinnamic acid (e.g., 5 mmol) in anhydrous DCM (20 mL). Add thionyl chloride dropwise. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (yellow solid/oil). -
Coupling: Re-dissolve the acid chloride in anhydrous DCM (10 mL) and cool to 0°C under nitrogen atmosphere.
-
Addition: Slowly add a solution of indoline (5 mmol) and triethylamine (10 mmol) in DCM (10 mL) to the acid chloride solution. The reaction is exothermic; maintain temperature <5°C during addition.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted indoline), saturated
(to remove unreacted acid), and brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Structural-Activity Relationship (SAR) & Mechanism
The pharmacological potency of this molecule is dictated by three distinct structural domains.
The Michael Acceptor (The "Warhead")
The central acryloyl linker (
-
Mechanism: It undergoes a Michael addition reaction with nucleophilic thiol (-SH) groups on cysteine residues of proteins.
-
Target: Key sensors include Keap1 (regulator of Nrf2) and I
B kinase (regulator of NF- B). -
Effect: Covalent modification of Keap1 prevents Nrf2 degradation, leading to nuclear translocation and the upregulation of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).
The Indoline Core (The "Anchor")
Unlike the planar indole, the indoline ring is non-planar (puckered) at the C2-C3 positions.
-
Conformational Restriction: The amide bond rotation is restricted, locking the molecule in a specific orientation relative to the binding pocket.
-
Lipophilicity: The indoline moiety increases membrane permeability, allowing the molecule to penetrate cells and cross the Blood-Brain Barrier (BBB), a property often cited for indoline-based neuroprotective agents.
The Veratryl Group (3,4-Dimethoxy)[1]
-
Metabolic Stability: Methylation of the phenolic hydroxyls prevents rapid glucuronidation (Phase II metabolism), extending the half-life compared to caffeic acid derivatives.
-
Tubulin Affinity: The 3,4-dimethoxy motif is a pharmacophore overlap with colchicine-site tubulin inhibitors, suggesting potential cytotoxic activity against cancer cells by disrupting microtubule dynamics.
Mechanistic Pathway Diagram[1]
[2][7][9]
References
-
Indoline Synthesis & Reactivity
-
Cinnamoyl Amide Biological Activity
-
Pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid. PMC. Link
-
-
Related Acryloyl-Indoline Analogs
-
Dimethoxycinnamic Acid Derivatives
-
General Indoline Scaffold Review
Sources
- 1. Synthesis of 3,4-Fused Tricyclic Indoles Using 3-Alkylidene Indolines as Versatile Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
3,4-dimethoxycinnamoyl indoline derivatives biological activity
An In-Depth Technical Guide to the Biological Activities of 3,4-Dimethoxycinnamoyl Indoline Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique three-dimensional and electronic properties allow it to interact with a wide array of biological targets. When hybridized with the 3,4-dimethoxycinnamoyl moiety, a derivative of naturally occurring cinnamic acids known for their own diverse pharmacological profiles, the resulting molecular architecture presents a compelling platform for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of 3,4-dimethoxycinnamoyl indoline derivatives, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present comparative data, and provide detailed experimental protocols to facilitate further investigation in this promising area of drug discovery.
Potent Anti-inflammatory and Antioxidant Activities
One of the most extensively documented biological activities of cinnamoyl-tethered indoline derivatives is their potent anti-inflammatory and antioxidant effects.[1][4][5] These compounds have shown efficacy in both cellular and animal models of inflammation, often surpassing the activity of parent compounds like caffeic acid phenethyl ester (CAPE).[4]
Mechanism of Action: Quenching the Inflammatory Cascade
The anti-inflammatory action of these derivatives is primarily mediated through the inhibition of key inflammatory pathways and the suppression of pro-inflammatory mediators.
-
Inhibition of the NF-κB Pathway: A central mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. Certain 3,4-dimethoxycinnamoyl indoline derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα, thereby blocking NF-κB's translocation to the nucleus and subsequent gene expression.[4]
-
Suppression of Pro-inflammatory Cytokines and Enzymes: Consequently, these derivatives effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5][6] They also inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[4]
-
Dual 5-LOX/sEH Inhibition: Some indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the production of inflammatory lipid mediators.[6] This dual inhibition represents a promising strategy for developing potent anti-inflammatory drugs.
The antioxidant activity is intrinsically linked to the anti-inflammatory effects. The catechol-like 3,4-dimethoxy-phenyl group can act as a potent radical scavenger. Furthermore, these compounds have been observed to upregulate the expression of the antioxidant gene heme oxygenase-1 (HO-1) and increase the levels of antioxidant enzymes like superoxide dismutase (SOD), while reducing levels of oxidative stress markers such as malondialdehyde (MDA).[4]
Visualization of the Anti-inflammatory Pathway
Caption: Inhibition of the LPS-induced NF-κB pathway by 3,4-dimethoxycinnamoyl indoline derivatives.
Data Summary: Anti-inflammatory and Antioxidant Potency
| Compound ID | Assay Type | Target/Marker | Activity (IC50 or % Inhibition) | Cell Line/Model | Reference |
| 4b | Anti-inflammatory | IL-6 Secretion | Potent Suppression | LPS-stimulated RAW264.7 | [4] |
| 4b | Anti-inflammatory | TNF-α Secretion | Potent Suppression | LPS-stimulated RAW264.7 | [4] |
| 4b | Anti-inflammatory | iNOS Expression | Inhibition | LPS-stimulated RAW264.7 | [4] |
| 4b | Antioxidant | HO-1 Expression | Upregulation | RAW264.7 | [4] |
| 4b | In vivo | Paw Edema | Effective Attenuation | Carrageenan-induced rat paw edema | [4] |
| Various | Anti-inflammatory | NO, TNF-α, IL-6 | Protection at 1 pM - 1 nM | LPS-stimulated RAW264.7 | [1][5] |
| Various | In vivo | Cytokine Elevation | Prevention at ≤1 µmol/kg | LPS-induced in mice | [1][5][7] |
Experimental Protocol: Nitric Oxide (NO) Determination using the Griess Assay
This protocol is for quantifying nitrite (a stable product of NO) in cell culture supernatants from LPS-stimulated macrophages.
1. Cell Culture and Treatment: a. Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the 3,4-dimethoxycinnamoyl indoline derivatives for 1 hour. c. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no derivative) and a negative control (no LPS).
2. Preparation of Griess Reagent: a. Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid. b. Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. c. Mix equal volumes of Reagent A and Reagent B immediately before use.
3. Nitrite Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Prepare a standard curve using sodium nitrite (0-100 µM). c. Add 50 µL of the freshly prepared Griess reagent to all samples and standards. d. Incubate the plate at room temperature for 10 minutes, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis: a. Calculate the nitrite concentration in the samples using the standard curve. b. Express the results as a percentage of the NO production in the LPS-stimulated vehicle control.
Emerging Anticancer Potential
The indole and indoline cores are integral to numerous anticancer agents, and their derivatives continue to be a fertile ground for the development of new oncotherapeutics.[2][8][9] While research specifically on 3,4-dimethoxycinnamoyl indoline derivatives is still emerging, related structures have shown significant promise.
Putative Mechanisms of Action
The anticancer activity of these compounds is likely multifactorial, targeting various hallmarks of cancer.
-
Inhibition of Tubulin Polymerization: Cinnamoyl derivatives share structural similarities with combretastatin A-4, a potent inhibitor of tubulin polymerization.[10] By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: These derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Targeting Specific Oncogenic Pathways: Some indoline-based compounds have shown potent activity against specific cancer cell lines, such as estrogen receptor-positive (ERα+) breast cancer cells, suggesting targeted interactions with specific oncogenic pathways.[8]
Visualization of an Anticancer Experimental Workflow
Caption: Potential neuroprotective mechanisms against glutamate-induced excitotoxicity.
Experimental Protocol: Neuroprotection against H₂O₂-induced Oxidative Stress
This protocol assesses the ability of compounds to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative damage.
1. Cell Culture: a. Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS). b. Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere. For differentiation, cells can be treated with retinoic acid for several days prior to the experiment.
2. Compound Pre-treatment: a. Pre-treat the cells with various concentrations of the 3,4-dimethoxycinnamoyl indoline derivatives for 12-24 hours.
3. Induction of Oxidative Stress: a. After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for 4-6 hours. b. Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with the derivative alone.
4. Assessment of Cell Viability: a. Following the oxidative insult, measure cell viability using the MTT assay as described in Section 2.4 or a similar method like the LDH release assay.
5. Data Analysis: a. Calculate the percentage of cell survival relative to the untreated control cells. b. A significant increase in cell viability in the derivative + H₂O₂ group compared to the H₂O₂ alone group indicates a neuroprotective effect.
Antimicrobial Activity
Indole and its derivatives are known to possess a broad spectrum of antimicrobial activities. [2][3][11][12][13]The lipophilic nature of the indole nucleus allows for penetration into microbial cell membranes, and various substitutions can modulate this activity.
Spectrum of Activity and Mechanism
Derivatives of the indoline scaffold have been tested against a range of pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus [11]* Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa [11]* Fungi: Candida albicans, Aspergillus niger [11] The mechanisms of antimicrobial action can vary but may include disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA synthesis. [2]
Data Summary: Antimicrobial Potency
| Compound Class | Microorganism | Activity (Zone of Inhibition / MIC) | Reference |
| Indole Derivatives | Staphylococcus aureus | 24±2 mm | [11] |
| Indole Derivatives | Pseudomonas aeruginosa | 26±2 mm | [11] |
| Indole Derivatives | Candida albicans | 26±4 mm | [11] |
| Spiro-indoline-diones | Enterococcus faecalis | MIC: 375-3000 µg/mL | [13] |
| Indole-1,2,4-triazoles | Candida krusei | MIC: 3.125 µg/mL | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Inoculum: a. Grow the microbial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. b. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The concentration range should be broad enough to determine the MIC. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
3. Inoculation and Incubation: a. Add the standardized microbial inoculum to each well (except the negative control). b. Incubate the plate at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. The results can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 3,4-dimethoxycinnamoyl indoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports their potent anti-inflammatory and antioxidant activities, with compelling evidence pointing towards their potential in treating chronic inflammatory diseases. The emerging data on their anticancer, neuroprotective, and antimicrobial effects further broaden their therapeutic horizons.
Future research should focus on:
-
Systematic SAR studies to optimize potency and selectivity for specific biological targets.
-
In-depth mechanistic studies to fully elucidate the molecular pathways underlying their diverse biological activities.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness and safety.
-
Evaluation in more complex in vivo models of disease to validate their therapeutic efficacy.
By leveraging the synergistic combination of the indoline and 3,4-dimethoxycinnamoyl moieties, the scientific community is well-positioned to develop next-generation therapeutics for a range of challenging diseases.
References
-
ResearchGate. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. Available from: [Link]
-
PubMed. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]
-
PMC. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF. Available from: [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Available from: [Link]
-
PMC. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Available from: [Link]
-
PMC. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Available from: [Link]
-
RSC Publishing. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity. Available from: [Link]
-
MDPI. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Available from: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of (3,4,5-trimethoxyphenyl)indol-3-ylmethane derivatives as potential antivascular agents. Available from: [Link]
-
Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Available from: [Link]
-
MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]
-
Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
The Hebrew University of Jerusalem. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of some indoline derivatives. Available from: [Link]
-
Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model. Available from: [Link]
-
PMC. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
-
PMC. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Available from: [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Available from: [Link]
-
PubMed. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Available from: [Link]
-
ResearchGate. ASSESSMENT OF NEUROPROTECTIVE EFFECTS OF ALKALOID COMPOUNDS. Available from: [Link]
-
ResearchGate. (PDF) Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis. Available from: [Link]
-
MDPI. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Available from: [Link]
-
PMC. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]
-
Johns Hopkins University. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives. Available from: [Link]
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Indoline-Based Michael Acceptors: A Technical Guide to Covalent Drug Discovery
Executive Summary
The renaissance of Targeted Covalent Inhibitors (TCIs) has shifted the paradigm of drug discovery from purely equilibrium-based binding to non-equilibrium kinetics. Among the privileged scaffolds utilized in this domain, the indoline (2,3-dihydroindole) ring system offers unique geometric and electronic properties distinct from its aromatic counterpart, indole. This guide provides a technical deep-dive into the design, synthesis, and characterization of indoline-based Michael acceptors. It focuses on the
The Indoline Scaffold: Structural & Electronic Advantages
Indoline vs. Indole: A Critical Distinction
While indole is a planar, aromatic system (
-
Conformational Puckering: Unlike the flat indole, the indoline ring adopts a puckered conformation. This provides a distinct 3D vector for substituents, allowing the warhead to access cysteine residues that might be sterically occluded from planar scaffolds.
-
Nitrogen Nucleophilicity: The nitrogen in indoline is an
-hybridized amine (part of a cyclic aniline system), making it significantly more nucleophilic than the pyrrolic nitrogen of indole. This allows for facile functionalization with electrophilic warheads (e.g., acryloyl chloride) to form stable amides ( -acryloyl indolines) that serve as the Michael acceptor unit.
The -Acryloyl Warhead
The
Mechanism of Action: The Aza-Michael Addition
The core mechanism involves the specific attack of a thiolate anion (from a cysteine residue,
Reaction Pathway
-
Non-Covalent Binding: The indoline scaffold and its substituents anchor the molecule in the binding pocket via hydrophobic interactions and hydrogen bonds (
). -
Nucleophilic Attack: The specific orientation places the warhead's
-carbon within striking distance (typically < 4 Å) of the target cysteine sulfur. -
Enolate Formation: The sulfur attacks the
-carbon, pushing electrons to the -carbon and then to the carbonyl oxygen, forming an enolate intermediate. -
Proton Transfer: The enolate collapses, abstracting a proton (often from a neighboring water or residue) to form the stable thioether adduct.
Visualization of the Mechanism
Figure 1: Kinetic pathway of covalent inhibition.[1] The efficiency is defined by the ratio
Design Principles & SAR
When designing indoline-based covalent inhibitors, three zones of the scaffold must be optimized:
| Zone | Modification | Effect on Activity |
| N1 (Warhead) | Acrylamide | Standard irreversible warhead. Moderate reactivity. |
| Cyanoacrylamide | Reversible covalent binding.[1][2][3][4] Higher reactivity but allows dissociation. | |
| Propynamide (Alkyne) | Lower reactivity, higher selectivity. Often requires specific orientation. | |
| C5/C6 (Core) | Halogens (F, Cl) | Modulates pKa of the aniline nitrogen (electronic tuning) and metabolic stability. |
| Aryl/Heteroaryl | Extends into hydrophobic pockets (e.g., specificity pocket of kinases). | |
| C2/C3 (Shape) | Methyl/Gem-dimethyl | Increases metabolic stability; restricts conformation (puckering control). |
Electronic Tuning of Reactivity
Substituents on the benzene ring of the indoline affect the electron density of the N1 nitrogen.
-
Electron Withdrawing Groups (EWGs) at C5 (e.g.,
, ) pull density from the nitrogen. This reduces the amide resonance, making the carbonyl more electron-deficient and the alkene more reactive toward cysteines (higher ). -
Electron Donating Groups (EDGs) (e.g.,
) have the opposite effect, lowering reactivity to improve selectivity.
Synthetic Protocols
General Synthesis of N-Acryloyl Indolines
This protocol describes the conversion of a substituted indoline to its acrylamide warhead.[5]
Reagents:
-
Substituted Indoline (1.0 equiv)
-
Acryloyl Chloride (1.1 equiv) or Acrylic Acid + Coupling Agent (HATU/DIPEA)
-
Triethylamine (
) or DIPEA (1.5 equiv) -
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve the substituted indoline (e.g., 5-bromoindoline) in anhydrous DCM (
) under an inert atmosphere ( or ). Cool the solution to using an ice bath. -
Base Addition: Add
dropwise. Stir for 10 minutes. -
Acryloylation: Add acryloyl chloride dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for
). -
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-acryloyl indolines are typically stable solids or oils.
Advanced Route: The "NAIA" Probe Synthesis
For creating N-acryloylindole-alkynes (NAIAs) used in cysteine profiling [1].
-
Reduction: Indole
Indoline. -
Acryloylation: Indoline
N-Acryloyl Indoline. -
Oxidation (Optional): If an indole warhead is required (different geometry), oxidation with DDQ restores aromaticity: N-Acryloyl Indoline
N-Acryloyl Indole.
Experimental Characterization
GSH Reactivity Assay (Half-life Determination)
To ensure the compound is not too reactive (causing toxicity), its half-life (
Protocol:
-
Prepare a
solution of the test compound in PBS (pH 7.4) containing 10% DMSO. -
Add GSH to a final concentration of
(50-fold excess) to mimic cytosolic conditions. -
Incubate at
. -
Sample at
min. -
Analyze by HPLC-UV or LC-MS.
-
Calculation: Plot
vs. time. The slope is . Target Range: hours is generally preferred for drug candidates to avoid systemic toxicity.
Intact Protein Mass Spectrometry
To confirm covalent labeling of the target protein.
-
Incubate recombinant target protein (
) with inhibitor ( ) for 1 hour. -
Denature with formic acid/acetonitrile.
-
Analyze via ESI-TOF MS.
-
Result: Deconvolution should show a mass shift of
(or if a leaving group is involved, though acrylamides add the full mass).
Case Study: KRAS G12C Inhibitors
The discovery of KRAS G12C inhibitors highlights the utility of the indoline/indole scaffold. While Sotorasib (AMG 510) utilizes a quinazolinone, early fragment screens identified
Key Insight: Researchers utilized "Chemotype Evolution" to screen acrylamide-functionalized libraries.[6] Indoline-based hits provided a distinct vector compared to piperazine-based acrylamides, allowing the warhead to approach Cys12 from a unique angle, exploiting the H95/Y96/Q99 cryptic groove.
Workflow Visualization:
Figure 2: Fragment-Based Covalent Drug Discovery (FBCDD) workflow for indoline Michael acceptors.
References
-
N-Acryloylindole-alkynes (NAIAs) for Cysteine Profiling Source: ChemRxiv, 2023. URL:[Link] Significance: Demonstrates the superior reactivity of N-acryloyl indoles/indolines due to electron delocalization.[5]
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C Source: ACS Medicinal Chemistry Letters, 2019.[7] URL:[Link] Significance:[1][6][8][9][10] Illustrates the use of indole/indoline scaffolds in targeting the Cys12 residue of KRAS.
-
Targeted Covalent Inhibitors (TCIs) in Drug Discovery Source: Journal of Medicinal Chemistry, 2022.[11] URL:[Link] Significance:[1][6][8][12][9][10] General principles of TCI design and the role of Michael acceptors.
-
Reversible Covalent Kinase Inhibitors Source: PubMed Central (PMC), 2019. URL:[Link] Significance: Discusses the tuning of acrylamides to cyanoacrylamides for reversible covalent binding.
Sources
- 1. chimia.ch [chimia.ch]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
- 10. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of cinnamoyl indoline amides
An In-Depth Technical Guide to the Structure-Activity Relationship of Cinnamoyl Indoline Amides
Abstract
Cinnamoyl indoline amides represent a promising class of hybrid molecules, merging the pharmacologically significant indoline nucleus with the versatile cinnamoyl scaffold. This strategic combination has given rise to compounds with a broad spectrum of biological activities, most notably potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy of these derivatives. We will dissect the influence of substitutions on both the indoline and cinnamoyl moieties, explore the underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical class.
Introduction: The Rationale for a Hybrid Scaffold
In modern medicinal chemistry, the development of hybrid molecules—single chemical entities containing two or more distinct pharmacophores—has emerged as a powerful strategy for creating multi-target agents with enhanced efficacy and potentially reduced side effects. The cinnamoyl indoline amide scaffold is a prime example of this approach, leveraging the synergistic potential of its two core components.
-
The Cinnamoyl Moiety: A Privileged Natural Scaffold Cinnamic acid and its derivatives are widely distributed in the plant kingdom and form the backbone of numerous natural products. The α,β-unsaturated carbonyl system and the substituted aromatic ring are key features that contribute to a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Modifications on the cinnamoyl ring, particularly with hydroxyl and methoxy groups, are known to critically influence these properties.[3]
-
The Indoline Core: A Versatile Heterocycle in Drug Discovery The indoline ring system is a core structural feature in many natural alkaloids and synthetic compounds with significant therapeutic applications.[4] Its rigid, bicyclic structure provides a stable anchor for various functional groups, and its derivatives have been developed as potent anti-inflammatory, antioxidant, and anticancer agents.[3][5]
By covalently linking these two pharmacophores via a stable amide bond, a novel chemical space is created. This guide elucidates the critical structural features that drive the biological activity of this promising compound class.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of cinnamoyl indoline amides is exquisitely sensitive to their structural modifications. The key is to understand how changes at different positions on the molecule impact its interaction with biological targets.
General Pharmacophore Model
The fundamental scaffold consists of three key regions that can be systematically modified to tune the compound's activity: the Indoline Moiety (Ring A), the Cinnamoyl Moiety (Ring B), and the Amide Linker.
Caption: General pharmacophore model for cinnamoyl indoline amides.
Influence of Substituents on the Indoline Moiety (Ring A)
Substitutions on the benzene ring of the indoline core primarily influence the molecule's lipophilicity, electronic properties, and steric fit within target binding pockets.
-
Halogenation: The introduction of a halogen, particularly chlorine, at the 5-position of the indoline ring has been identified as a highly favorable modification for enhancing dual anti-inflammatory and antioxidant activities.[6] The 5-Cl-indolinyl fragment appears to optimize electronic and steric interactions within the binding sites of key inflammatory and oxidative stress-related proteins.[6]
-
Alkyl and Alkoxy Groups: Small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can also be introduced to probe steric tolerance and modify lipophilicity. Their impact is often position-dependent and must be evaluated empirically for each biological target.[3][5]
Influence of Substituents on the Cinnamoyl Moiety (Ring B)
The substitution pattern on the cinnamoyl phenyl ring is arguably the most critical determinant of antioxidant and anti-inflammatory potency.
-
Hydroxylation (Phenolic Groups): The presence and position of hydroxyl groups are paramount. A catechol (3,4-dihydroxy) arrangement on the cinnamoyl ring is a key structural feature for potent antioxidant activity and the ability to suppress inflammatory cytokines like TNF-α and IL-6.[6] This is attributed to the catechol's ability to chelate metals and readily donate hydrogen atoms to scavenge free radicals.
-
Methoxylation: Methoxy groups, as seen in ferulic acid (3-methoxy-4-hydroxy) or sinapic acid (3,5-dimethoxy-4-hydroxy) derivatives, also contribute to activity. While generally less potent as radical scavengers than catechols, they can improve metabolic stability and cell permeability. Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) are considered privileged structures with a wide range of pharmacological functions.[3]
-
Positional Isomerism: The position of substituents matters. For example, in a study of indolo[2,3-b]quinoline conjugates, a derivative containing an ortho-hydroxycinnamoyl (o-coumaric acid) fragment demonstrated superior anti-pancreatic cancer activity compared to its meta or para counterparts.[7]
| Substituent on Indoline (Ring A) | Substituent on Cinnamoyl (Ring B) | Key Biological Activity | Reference |
| 5-Chloro | 3,4-Dihydroxy (Catechol) | Potent dual Anti-inflammatory & Antioxidant | [6] |
| Unsubstituted | 2-Hydroxy | Anti-pancreatic cancer | [7] |
| Various (Cl, MeO, Me, F) | Unspecified | Anti-inflammatory & Antioxidant | [3][5] |
| 5-Bromo | 4-Chlorobenzenesulfonyl (on side chain) | Resensitizes MRSA to β-lactams | [8] |
Table 1: Summary of key SAR findings for cinnamoyl indoline amides and related structures.
Mechanistic Insights & Biological Targets
The diverse activities of cinnamoyl indoline amides stem from their ability to modulate multiple biological pathways.
Anti-inflammatory & Antioxidant Mechanisms
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, like lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., iNOS, TNF-α, IL-6). Potent cinnamoyl indoline amides have been shown to suppress this pathway by preventing the phosphorylation of p65 and the degradation of IκBα.[6]
Caption: Inhibition of the NF-κB signaling pathway by cinnamoyl indoline amides.
Anticancer Mechanisms
The anticancer properties of certain indoline derivatives are linked to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization .[4] Specifically, some compounds have been shown to bind to the colchicine binding site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4] Other related hybrid molecules act as topoisomerase inhibitors , binding to the DNA-enzyme complex and preventing the re-ligation of DNA strands, which ultimately triggers cell death.[7]
Experimental Design & Protocols
The following section provides validated, step-by-step methodologies for the synthesis and evaluation of cinnamoyl indoline amides, reflecting field-proven insights.
General Synthetic Strategy: Amide Coupling
The most direct method for synthesizing these compounds is through the coupling of a substituted cinnamic acid with a substituted indoline. This is typically achieved by activating the carboxylic acid.
Causality: While simpler methods exist, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ensures a highly reactive electrophile, driving the reaction to completion even with less nucleophilic anilines.[9] Alternatively, using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) provides a milder, one-pot procedure that minimizes side reactions and is suitable for more sensitive substrates.[10]
Caption: General workflow for the synthesis of cinnamoyl indoline amides.
Protocol 1: Synthesis via Acid Chloride
-
Activation: To a solution of the desired substituted cinnamic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cinnamoyl chloride.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted indoline (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.
-
Reaction: Add the acid chloride solution dropwise to the indoline solution at 0 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Causality: RAW 264.7 murine macrophages are a standard and reliable cell line for inflammation studies because they robustly produce NO via the iNOS enzyme upon LPS stimulation. The Griess reaction provides a simple, colorimetric, and quantifiable readout of nitrite (a stable NO metabolite), making it a self-validating system for initial screening.
Protocol 2: LPS-Induced NO Production in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
Future Perspectives & Drug Development
The cinnamoyl indoline amide scaffold holds significant promise, but several challenges remain on the path to clinical application. Future research should focus on:
-
Optimizing Potency and Selectivity: Fine-tuning substitutions on both rings to maximize potency against a specific target (e.g., NF-κB, tubulin) while minimizing off-target effects.
-
Improving ADME Properties: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications may be needed to improve solubility, metabolic stability, and oral bioavailability.
-
Multi-Target Drug Design: Given their inherent hybrid nature, these compounds are ideal candidates for rational design as multi-target agents, for instance, by creating a single molecule that simultaneously targets inflammation and oxidative stress pathways, which could be highly beneficial in complex diseases like cancer or neurodegeneration.
Conclusion
The structure-activity relationship of cinnamoyl indoline amides is a rich and compelling area of medicinal chemistry. The potency and mechanism of action of these compounds are dictated by a delicate interplay of substitutions on both the indoline and cinnamoyl rings. Key takeaways include the favorability of a 5-chloroindoline fragment and a catechol-containing cinnamoyl moiety for potent anti-inflammatory and antioxidant activity. With a clear understanding of these SAR principles and robust synthetic and biological evaluation protocols, researchers are well-equipped to further explore and optimize this scaffold to develop novel therapeutics for a range of human diseases.
References
-
Liu, Y., et al. (2023). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. European Journal of Medicinal Chemistry, 263, 115936. [Link]
-
Zheng, Y., et al. (2024). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. PubMed, [Link]
-
Jatczak-Pawlik, I., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI, [Link]
-
Kapras, V., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, [Link]
-
Jatczak-Pawlik, I., et al. (2024). (PDF) The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. ResearchGate, [Link]
-
Valente, S., et al. (2017). Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. PubMed, [Link]
-
Georgiev, L., et al. (2012). (PDF) Radical scavenging and antimicrobial activities of cinnamoyl amides of biogenic monoamines. ResearchGate, [Link]
-
Wei, Q.-Y., et al. (2012). Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. Asian Journal of Chemistry, 24(6), 2383-2388. [Link]
-
de Morais, S. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC, [Link]
-
de Morais, S. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI, [Link]
-
de Morais, S. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed, [Link]
-
Vaisnav, G., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, [Link]
-
Li, W., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. PubMed, [Link]
- Method of preparing cinnamoyl amide. (n.d.).
-
Chochkova, M. G., et al. (2017). Structure-Activity Relationships of N -Cinnamoyl and Hydroxycinnamoyl Amides on α -Glucosidase Inhibition. ResearchGate, [Link]
-
da Silva, W. M. B., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate, [Link]
-
Wang, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI, [Link]
-
Wright, D. L., et al. (2016). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. PMC, [Link]
-
Sandoval-Acuña, C., et al. (2022). Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. PubMed, [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to 1-(3,4-dimethoxycinnamoyl)indoline: Synthesis, Properties, and Biological Significance
This guide provides a comprehensive technical overview of 1-(3,4-dimethoxycinnamoyl)indoline, a synthetic derivative combining the structural features of indoline and a substituted cinnamoyl moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identifiers, synthesis, and potential therapeutic applications, with a focus on its anti-inflammatory and antioxidant properties.
Core Identifiers and Chemical Properties
As of the latest literature review, a specific CAS number for 1-(3,4-dimethoxycinnamoyl)indoline has not been assigned. Therefore, precise identification relies on its systematic IUPAC name and other molecular identifiers.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | (E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.36 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
Note: Physical properties such as melting point and exact solubility are not yet publicly documented and would require experimental determination.
Rationale for Synthesis and Therapeutic Interest
The synthesis of 1-(3,4-dimethoxycinnamoyl)indoline is predicated on the established biological activities of its constituent parts: the indoline scaffold and the cinnamoyl group. Indoline is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The cinnamoyl moiety, particularly with methoxy substitutions on the phenyl ring, is a well-known pharmacophore found in natural products with a range of biological activities, including antioxidant and anti-inflammatory effects.[3]
The combination of these two fragments into a single molecule is a rational drug design strategy aimed at developing novel therapeutic agents. The 3,4-dimethoxy substitution on the cinnamoyl group is of particular interest as it is a common feature in many bioactive natural compounds.
Synthesis of 1-(3,4-dimethoxycinnamoyl)indoline
The synthesis of 1-(3,4-dimethoxycinnamoyl)indoline is typically achieved through an amide coupling reaction between indoline and 3,4-dimethoxycinnamic acid or its activated form, such as an acyl chloride.
Experimental Protocol: Amide Coupling
Materials:
-
Indoline
-
3,4-dimethoxycinnamic acid
-
Thionyl chloride or a peptide coupling agent (e.g., DCC, HATU)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
Method A (Acyl Chloride Formation): To a solution of 3,4-dimethoxycinnamic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxycinnamoyl chloride.
-
Method B (Peptide Coupling): To a solution of 3,4-dimethoxycinnamic acid (1.0 eq), indoline (1.1 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 12-24 hours.
-
-
Amide Coupling:
-
Dissolve the crude 3,4-dimethoxycinnamoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of indoline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-dimethoxycinnamoyl)indoline.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthesis Workflow Diagram
Caption: Synthesis Workflow for 1-(3,4-dimethoxycinnamoyl)indoline.
Biological Activities and Mechanism of Action
Derivatives of cinnamoyl-tethered indolines have demonstrated significant potential as anti-inflammatory and antioxidant agents.[3] While specific data for the 3,4-dimethoxy analog is emerging, the class of compounds shows promise in modulating key biological pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Activity
The anti-inflammatory effects of cinnamoyl indoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
Mechanism of Action: NF-κB Pathway Inhibition
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[3][4]
Cinnamoyl indoline derivatives have been shown to inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB and the degradation of IκBα.[3] This results in the reduced nuclear translocation of NF-κB and a subsequent decrease in the expression of inflammatory mediators.
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB Pathway.
Antioxidant Activity
Indole and its derivatives are recognized for their antioxidant properties, acting as free radical scavengers.[5][6] The antioxidant capacity of 1-(3,4-dimethoxycinnamoyl)indoline is likely derived from both the indoline nucleus and the substituted cinnamoyl moiety. The mechanism of action is thought to involve hydrogen atom transfer or electron donation to neutralize reactive oxygen species (ROS). The presence of electron-donating methoxy groups on the phenyl ring of the cinnamoyl group may enhance this antioxidant potential.
Structure-Activity Relationship (SAR) Insights
Studies on a series of cinnamoyl tethered indoline derivatives have provided valuable insights into the structure-activity relationship (SAR).[3] It has been observed that the presence of a catechol-like moiety (such as the 3,4-dimethoxy groups) on the cinnamoyl fragment is beneficial for both antioxidant and anti-inflammatory activities.[3] Additionally, substitutions on the indoline ring can further modulate the biological effects. For instance, a chloro-substitution at the 5-position of the indoline ring has been shown to enhance the dual activities.[3]
Table 2: Summary of Biological Activities of a Potent Analogue (Compound 4b from Liu et al., 2024)
| Biological Effect | Observation |
| Inhibition of Pro-inflammatory Cytokines | Suppressed the secretion of IL-6 and TNF-α.[3] |
| iNOS Expression | Inhibited inducible nitric oxide synthase (iNOS) expression.[3] |
| Antioxidant Gene Expression | Upregulated the antioxidant gene HO-1 expression.[3] |
| Antioxidant Enzyme Levels | Increased the level of superoxide dismutase (SOD).[3] |
| Oxidative Stress Marker | Inhibited the level of malondialdehyde (MDA).[3] |
| In Vivo Anti-inflammatory Activity | Effectively attenuated paw edema in an animal model.[3] |
Note: The data presented is for a potent analogue and suggests the potential activities of 1-(3,4-dimethoxycinnamoyl)indoline.
Conclusion and Future Perspectives
1-(3,4-dimethoxycinnamoyl)indoline is a promising scaffold for the development of novel therapeutic agents with dual anti-inflammatory and antioxidant properties. The rational design combining the indoline and substituted cinnamoyl moieties has been validated through the synthesis and evaluation of analogous compounds. The primary mechanism of its anti-inflammatory action appears to be the inhibition of the NF-κB signaling pathway.
Future research should focus on the definitive synthesis and characterization of 1-(3,4-dimethoxycinnamoyl)indoline, including the assignment of a CAS number and detailed spectroscopic analysis. Further in-depth biological evaluations are warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies in relevant disease models, pharmacokinetic profiling, and safety assessments. Optimization of the structure based on SAR studies could lead to the discovery of even more potent and selective drug candidates for the treatment of inflammatory and oxidative stress-related diseases.
References
- Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). [Source details not fully available in search results]
-
Liu, Y., et al. (2024). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. PubMed. [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.). PMC. [Link]
-
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). Semantic Scholar. [Link]
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Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. (2023). PubMed. [Link]
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Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. (2003). PubMed. [Link]
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Supporting Information. (n.d.). ScienceOpen. [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2024). MDPI. [Link]
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An In-depth Technical Guide to Piperlongumine Analogs Containing an Indoline Scaffold: From Rational Design to Biological Evaluation
Foreword
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount challenge in medicinal chemistry. Nature has consistently served as a rich repository of bioactive scaffolds, with piperlongumine (PL), an alkaloid from the long pepper Piper longum, emerging as a promising lead compound.[1][2] Its selective cytotoxicity towards cancer cells, primarily mediated through the induction of reactive oxygen species (ROS), has spurred extensive research into its therapeutic potential.[2][3][4][5][6] This guide delves into a strategic modification of the piperlongumine scaffold, specifically the incorporation of the indoline nucleus, a privileged heterocyclic motif in drug discovery. We will explore the rationale, synthesis, and comprehensive biological evaluation of these hybrid molecules, offering a technical roadmap for researchers, scientists, and drug development professionals in the field of oncology drug discovery.
The Scientific Foundation: Piperlongumine and the Indoline Scaffold
Piperlongumine: A Natural Product with Potent Anticancer Activity
Piperlongumine (PL), also known as piplartine, is an amide alkaloid that has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[7] Its chemical structure features an α,β-unsaturated δ-valerolactam ring linked to a 3,4,5-trimethoxyphenyl moiety.[1]
The primary mechanism of PL's anticancer action is its ability to selectively elevate ROS levels in cancer cells, which exhibit a higher basal level of oxidative stress compared to normal cells.[3][4][6] This targeted increase in ROS disrupts cellular redox homeostasis, leading to the activation of apoptotic pathways and cell death.[8][9] Key molecular targets and pathways modulated by PL include:
-
NF-κB Signaling: PL has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell survival, proliferation, and metastasis.[1]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade implicated in cancer progression that can be modulated by PL.[10]
-
Thioredoxin Reductase (TrxR): The electrophilic nature of PL, particularly its Michael acceptor sites, allows it to irreversibly inhibit TrxR, a key enzyme in the cellular antioxidant defense system, thereby contributing to ROS accumulation.[11]
The structure-activity relationship (SAR) studies of piperlongumine have revealed that the electrophilicity of the C2-C3 olefin in the lactam ring is crucial for its biological effects.[3][4][5][6]
The Indoline Scaffold: A Privileged Motif in Medicinal Chemistry
The indole nucleus and its reduced form, indoline, are prominent scaffolds in a vast number of natural products and synthetic compounds with diverse and significant biological activities.[12][13][14] The structural rigidity and the ability of the nitrogen atom to act as a hydrogen bond donor or acceptor make the indoline scaffold an attractive template for designing molecules that can interact with various biological targets.[15] In the context of cancer, indole and indoline derivatives have been developed as inhibitors of key targets such as kinases, tubulin, and have shown broad anticancer potential.[13] The incorporation of an indoline moiety is a well-established strategy to enhance the drug-like properties of a molecule.[16]
Rationale for the Design of Piperlongumine-Indoline Hybrids
The strategic hybridization of the piperlongumine pharmacophore with an indoline scaffold is predicated on several key hypotheses aimed at enhancing the therapeutic profile of the parent compound:
-
Modulation of Physicochemical Properties: The indoline moiety can influence the lipophilicity and aqueous solubility of the resulting analogs, potentially improving their pharmacokinetic profiles.[17]
-
Introduction of New Interaction Points: The indoline ring provides additional points for interaction with biological targets, potentially leading to altered or enhanced binding affinities.
-
Exploration of Novel Structure-Activity Relationships: Replacing the piperidinone ring of PL with an indoline scaffold allows for the exploration of a new chemical space and the generation of novel SAR data.[16]
-
Potential for Enhanced Anticancer Activity: The inherent biological activities of the indoline scaffold may act synergistically with the cytotoxic mechanism of piperlongumine, leading to more potent anticancer agents.[16]
Synthetic Strategies for Piperlongumine-Indoline Analogs
The synthesis of piperlongumine analogs containing an indoline scaffold typically involves a convergent approach, coupling the indoline moiety with a suitably activated cinnamic acid derivative. A general synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for piperlongumine-indoline analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of an N-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline analog.
Step 1: Synthesis of 3,4,5-Trimethoxycinnamoyl Chloride
-
To a solution of 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,4,5-trimethoxycinnamoyl chloride, which is used in the next step without further purification.
Step 2: Coupling of Cinnamoyl Chloride with Indoline
-
Dissolve indoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.
-
Add a solution of the crude 3,4,5-trimethoxycinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise to the indoline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired piperlongumine-indoline analog.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comprehensive Biological Evaluation
A systematic biological evaluation is crucial to determine the anticancer potential and mechanism of action of the synthesized analogs.
In Vitro Cytotoxicity Assessment
The initial screening of the synthesized compounds involves determining their cytotoxic effects against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperlongumine-indoline analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Data Presentation: IC50 Values of Representative Analogs
| Compound | A549 (µM) | MDA-MB-231 (µM) | HepG2 (µM) | Normal Fibroblasts (µM) |
| Piperlongumine | 7.5 | 5.2 | 8.1 | > 50 |
| Analog 13d[16] | - | 11.23 | 2.05 | - |
| Indoline Analog X | Data | Data | Data | Data |
| Indoline Analog Y | Data | Data | Data | Data |
Note: Data for Analogs X and Y are hypothetical and would be populated with experimental results.
Mechanistic Studies: Elucidating the Mode of Action
Further investigations are required to understand how the lead compounds exert their cytotoxic effects.
As piperlongumine's primary mechanism involves ROS induction, it is essential to assess whether the indoline analogs retain this activity.[11]
Experimental Protocol: DCFH-DA Assay
-
Plate cells in 96-well black plates and treat with the test compounds for a specified duration (e.g., 6-24 hours).
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37 °C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Caption: Proposed mechanism of action for piperlongumine-indoline analogs.
To determine if the compounds induce cell cycle arrest, flow cytometry analysis with propidium iodide (PI) staining is performed.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the IC50 concentration of the lead compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The induction of apoptosis can be confirmed by various methods, including Hoechst 33342 staining for morphological changes and Annexin V/PI staining for the detection of early and late apoptosis.
Experimental Protocol: Annexin V/PI Staining
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
To probe the molecular pathways involved, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and cell signaling (e.g., p-NF-κB, p-JNK).
Structure-Activity Relationship (SAR) Insights
Systematic modification of both the indoline scaffold and the cinnamoyl moiety will be crucial for elucidating the SAR. Key areas for modification include:
-
Substituents on the Indoline Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the indoline ring can modulate the electronic properties and steric profile of the molecule.
-
Substituents on the Cinnamoyl Phenyl Ring: While the 3,4,5-trimethoxy substitution is a hallmark of piperlongumine, exploring other substitution patterns can provide insights into the binding requirements at the target site.
-
Linker Modification: Altering the length and rigidity of the acryloyl linker can influence the overall conformation of the molecule and its biological activity.
Future Perspectives and Conclusion
The development of piperlongumine analogs incorporating an indoline scaffold represents a promising strategy in the search for novel anticancer agents. The initial findings suggest that these hybrid molecules can exhibit potent and selective anticancer activity, potentially through the induction of apoptosis.[16] Future work should focus on a more extensive exploration of the SAR to identify compounds with improved potency and drug-like properties. In vivo studies in relevant animal models will be the subsequent critical step to validate the therapeutic potential of the most promising candidates. This in-depth guide provides a foundational framework for the rational design, synthesis, and comprehensive evaluation of this exciting new class of potential anticancer therapeutics.
References
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The promising potential of piperlongumine as an emerging therapeutics for cancer. (2021). Journal of Experimental & Clinical Cancer Research. [Link]
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Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences, 109(38), 15115-15120. [Link]
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Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. (2012). PNAS. [Link]
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An Overview of Synthesis and Bioactivities of Derivatives Based on the Structure of Natural Product Piperlongumine. (2022). Chinese Journal of Natural Medicines. [Link]
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Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. (2012). PubMed. [Link]
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Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer. (2014). Oncotarget. [Link]
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Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. (2012). PMC. [Link]
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Design, Synthesis and Biological Activity of Piperlongumine Derivatives as Selective Anticancer Agents. (2014). PubMed. [Link]
-
Synthesis and biological evaluation of piperlongumine derivatives as potent anti-inflammatory agents. (2014). PubMed. [Link]
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The Antitumor Activity of Piplartine: A Review. (2023). MDPI. [Link]
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Senolytic activity of piperlongumine analogues: Synthesis and biological evaluation. (2018). Bioorganic & Medicinal Chemistry. [Link]
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Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation. (2021). Molecules. [Link]
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Design, synthesis and biological activity of piperlongumine derivatives as selective anticancer agents. (2014). ResearchGate. [Link]
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Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells. (2023). MDPI. [Link]
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Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells. (2021). PMC. [Link]
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). ACS Omega. [Link]
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Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors. (2017). PMC. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]
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Uncovering the Senolytic Mechanism of Piperlongumine. (2018). Fight Aging!. [Link]
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Synthesis and biological evaluation of piperlongumine analogues containing indoline or tetrahydroquinoline as anticancer agents through apoptosis induction. (2025). ResearchGate. [Link]
-
Synthesis and evaluation of N-heteroaromatic ring-based analogs of piperlongumine as potent anticancer agents. (2017). PubMed. [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). RSC Publishing. [Link]
-
Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (2021). Bentham Science Publishers. [Link]
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The structures of some PL, indoline and tetrahydroquinoline derivatives. (2025). ResearchGate. [Link]
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Technical Guide: Small Molecule NF-κB Inhibitors – Indoline Derivatives
Executive Summary: The Indoline Advantage
The Nuclear Factor-kappa B (NF-κB) signaling pathway remains a "holy grail" in oncology and immunology. While effective, direct inhibition of the NF-κB complex often results in severe toxicity due to its ubiquitous role in immune surveillance. Consequently, the field has shifted toward upstream modulators and scaffold-specific inhibitors that offer tunable pharmacokinetics.
This guide focuses on Indoline (2,3-dihydroindole) derivatives. Unlike their fully aromatic, planar indole counterparts, indolines possess a non-planar, "kinked" structure at the C2-C3 bond. This saturation confers distinct solubility profiles and allows for stereochemical complexity (chirality at C2/C3), enabling more precise engagement with hydrophobic pockets in kinases (e.g., IKKβ) or upstream receptors (e.g., VEGFR).
Molecular Rationale & Structural Classes
The indoline scaffold serves as a privileged structure in drug design. Its reduced nature allows for vectors of substitution that are geometrically distinct from planar aromatics.
The Chemical Space
-
Solubility: The
hybridized C2 and C3 carbons disrupt planarity, often improving aqueous solubility compared to the flat indole analogs. -
H-Bonding: The N1 nitrogen in indoline is more basic (
~ 5) than in indole, altering its hydrogen bond acceptor/donor capability unless acylated or sulfonylated.
Key Structural Classes
We categorize indoline NF-κB inhibitors into two primary families based on recent high-impact SAR (Structure-Activity Relationship) studies.
Class A: Indoline-2-Carboxamides
Derived from bioisosteric replacement of chroman scaffolds, these compounds function by preventing p65 nuclear translocation.
-
Core Structure: N-substituted indoline-2-carboxylic acid.[1]
-
Critical SAR:
-
N1-Position: Requires a bulky hydrophobic group (e.g., Boc or Cbz) or specific sulfonylation to occupy the ATP-binding pocket or hydrophobic groove of the target protein.
-
C2-Amide: The N-phenylamide moiety is essential for H-bonding.
-
C5-Substitution: Electron-withdrawing groups (F, Cl) or methoxy (-OMe) groups at C5 significantly enhance potency (
< 1 M).
-
Class B: Indolin-2-ones (Oxindoles)
While structurally distinct, oxindoles (e.g., Sunitinib derivatives) are oxidized indolines that potently inhibit NF-κB indirectly via RTK (Receptor Tyrosine Kinase) blockade.
-
Mechanism: Inhibition of VEGFR/PDGFR leads to reduced downstream IKK activation.
-
Critical SAR:
-
C3-Alkylidene: A double bond at C3 connecting to a pyrrole or aryl group is crucial for Michael acceptor activity or deep pocket binding.
-
Mechanistic Action & Signaling Pathway[2][3][4]
To validate an indoline derivative, one must map its intervention point within the canonical NF-κB cascade. Most small molecule indolines do not bind DNA directly; rather, they inhibit the IKK complex or the Proteasome .
The Canonical Blockade
-
Stimulus: TNF-
or LPS binds receptors. -
IKK Activation: The IKK complex (IKK
/IKK /NEMO) is phosphorylated. -
Intervention Point: Indoline derivatives often target the ATP-binding site of IKK
, preventing it from phosphorylating I B . -
Result: I
B is not ubiquitinated, remaining bound to the p50/p65 dimer, sequestering it in the cytoplasm.
Pathway Visualization
Figure 1: Canonical NF-κB signaling pathway highlighting the primary intervention point of Indoline-based kinase inhibitors at the IKK complex.
Experimental Protocols (Self-Validating Systems)
Reliable data depends on robust assays. The following protocols are optimized for screening small molecule inhibitors.
Primary Screen: Dual-Luciferase Reporter Assay
This is the gold standard for quantitative
Materials:
-
Cell Line: HEK293T or HeLa (stably or transiently transfected).
-
Plasmids:
(Firefly) and (Renilla - constitutive control). -
Reagent: Dual-Glo® Luciferase Assay System (Promega).[2]
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well white-walled plates. Incubate 24h. -
Transfection: Co-transfect NF-κB-Luc and Renilla plasmids (ratio 10:1) using Lipofectamine. Incubate 24h.
-
Treatment:
-
Pre-treat with Indoline derivative (serial dilution, e.g., 0.1 - 10
M) for 1 hour. -
Stimulate with TNF-
(10 ng/mL) for 4-6 hours.
-
-
Measurement:
-
Add Firefly substrate, wait 10 min, read Luminescence (
). -
Add Stop & Glo® (Renilla substrate), wait 10 min, read Luminescence (
).
-
-
Analysis: Calculate Relative Light Units (RLU) =
. Normalize to TNF-only control.
Secondary Validation: p65 Nuclear Translocation (Immunofluorescence)
Luciferase shows transcriptional activity; this assay proves the mechanism (preventing nuclear entry).
Protocol:
-
Culture: Seed HeLa cells on glass coverslips.
-
Treatment: Indoline compound (2h)
TNF- (30 min). -
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-p65 (RelA) [1:400].
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nucleus).
-
-
Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity (MFI). A potent inhibitor will show high Cytoplasmic MFI and low Nuclear MFI (similar to unstimulated control).
Case Study: SAR Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) of Indoline-2-carboxylic acid N-phenylamides , a representative class of direct inhibitors. Note the impact of C5 substitution.
| Compound ID | R1 (Indoline Nitrogen) | R2 (C5-Position) | R3 (Amide Phenyl) | NF-κB Inhibition ( | Cytotoxicity ( |
| IND-01 | Boc | H | 3,5-di-OMe | 12.5 | >50 |
| IND-04 | Boc | F | 3,5-di-OMe | 0.85 | 22.1 |
| IND-07 | Boc | OMe | 3,5-di-OMe | 1.20 | 18.5 |
| IND-12 | H (Free Amine) | F | 3,5-di-OMe | >50 | >100 |
Key Insight: The N1-protecting group (Boc) is critical for activity, suggesting the need to fill a hydrophobic pocket. Removal of the N1-substituent (IND-12) abolishes activity. C5-Fluorine (IND-04) provides a 15-fold increase in potency over the unsubstituted analog.
Experimental Workflow Diagram
Figure 2: Integrated drug discovery workflow for Indoline-based NF-κB inhibitors, from scaffold design to validation.
References
-
Kwak, J. H., et al. (2010).[1] Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives as NF-kappaB inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4661–4664. Link
-
Ghodsi, R., et al. (2020). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.[3][4][5] Archiv der Pharmazie, 353(12). Link
-
Promega Corporation. (n.d.). Dual-Luciferase® Reporter Assay System Technical Manual. Link
-
ATCC. (n.d.). ThawReady™ THP-1 NF-κB-Luc2 Reporter Cell Line Application Note. Link
-
Manna, S. K., & Aggarwal, B. B. (1998). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation. Journal of Immunology. Link (Note: Provides foundational context for indole/indoline mechanism).
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Cinnamamide Derivatives as Anti-Inflammatory Agents: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] The existing armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use. This underscores the urgent need for the development of novel, safer, and more effective anti-inflammatory agents.
Cinnamic acid, a naturally occurring organic acid found in plants, and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Among these, cinnamamide derivatives have garnered significant attention as a versatile scaffold for the design of new drug candidates.[4][5] This technical guide provides a comprehensive overview of the current landscape of cinnamamide derivatives as anti-inflammatory agents, focusing on their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of cinnamamide derivatives are multifaceted, involving the modulation of several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Several studies have demonstrated the ability of cinnamamide derivatives to suppress the activation of the NF-κB pathway.[3][6] This inhibition can occur through various mechanisms, including the suppression of IKK activation, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]
For instance, certain N-arylcinnamamide derivatives have been shown to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activation.[3] Interestingly, some of these compounds did not affect IκBα levels, suggesting an alternative mode of action compared to traditional NF-κB inhibitors like prednisone.[3][7]
Caption: Cinnamamide derivatives modulate the MAPK signaling pathway.
Targeting the MD2/TLR4 Complex
A significant breakthrough in understanding the mechanism of cinnamamide derivatives was the discovery of their ability to directly target the myeloid differentiation 2 (MD2)/Toll-like receptor 4 (TLR4) complex. [8][9]The MD2/TLR4 complex is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. [8]One study identified a specific cinnamamide derivative, compound 2i, that directly binds to MD2 at arginine 90 and tyrosine 102 residues. [8][9]This binding inhibits the formation of the MD2/TLR4 complex, thereby blocking LPS-induced pro-inflammatory signaling. [8][9]This finding presents a novel and specific molecular target for the development of cinnamamide-based anti-inflammatory drugs for conditions like sepsis and acute lung injury. [8][9]
Inhibition of Pro-inflammatory Enzymes and Mediators
Cinnamamide derivatives also exert their anti-inflammatory effects by inhibiting the expression and activity of key pro-inflammatory enzymes and mediators.
-
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. [10]A series of phenolic cinnamic acid hexylamides have been identified as effective and selective COX-2 inhibitors. [10]* Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation and tissue damage. Cinnamic aldehyde has been shown to decrease the expression of iNOS in response to inflammatory stimuli. [11]* Pro-inflammatory Cytokines: Cinnamamide derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [3][12]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The anti-inflammatory activity of cinnamamide derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
-
Substitution on the Anilide Ring: For N-arylcinnamamides, modifications at the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic and bulky moieties appear to be favorable for anti-inflammatory potential. [3][7]* Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups is essential for both COX-1 and COX-2 inhibition in phenolic cinnamic acid derivatives. [10]* α-Cyano Substitution: The introduction of a cyano group at the α-position of the cinnamamide scaffold, along with hydroxy substitutions on the phenyl ring, has been shown to yield compounds with excellent antioxidant and anti-inflammatory properties. [13]* Amide Moiety: The conversion of the carboxylic acid group of cinnamic acid to an amide is a key structural feature of these derivatives. [1]The nature of the amine used in the amide formation can significantly influence the anti-inflammatory activity. [1]
Quantitative Data Summary
The following table summarizes the in vitro anti-inflammatory activity of selected cinnamamide derivatives from various studies.
| Compound/Derivative | Assay | Target/Mechanism | Activity (IC50 or % Inhibition) | Reference |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Activation | NF-κB Inhibition | High inhibition at 2 µM | [3][7] |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB Activation | NF-κB Inhibition | High inhibition at 2 µM | [3][7] |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Activation | NF-κB Inhibition | High inhibition at 2 µM | [3][7] |
| α-cyano-N-(4-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamide | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Comparable to Diclofenac | [13] |
| α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxy-cinnamamide | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Comparable to Diclofenac | [13] |
| Phenolic Cinnamic Amide 9 | COX-2 Inhibition | Selective COX-2 | IC50 = 3.0 ± 0.3 μM | [10] |
| Phenolic Cinnamic Amide 10 | COX-2 Inhibition | Selective COX-2 | IC50 = 2.4 ± 0.6 μM | [10] |
| Phenolic Cinnamic Amide 23 | COX-2 Inhibition | Selective COX-2 | IC50 = 1.09 ± 0.09 μM | [10] |
| Cinnamamide Derivative 3b | Albumin Denaturation | Anti-proteinase | 67.36 ± 2.998% inhibition at 500µg/mL | [1] |
| Cinnamamide Derivative C8 | Protein Denaturation | Anti-inflammatory | 83.75% inhibition at 100 μg/mL | [5] |
| Cinnamamide Derivative C9 | Protein Denaturation | Anti-inflammatory | 80.83% inhibition at 100 μg/mL | [5] |
Experimental Protocols: A Guide to Evaluating Anti-Inflammatory Activity
This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments used to assess the anti-inflammatory potential of cinnamamide derivatives.
General Experimental Workflow
Caption: A general workflow for the evaluation of cinnamamide derivatives.
In Vitro Anti-inflammatory Activity
[1] This method assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of the test cinnamamide derivative solution (at various concentrations) and 0.5 mL of 1% w/v bovine serum albumin in phosphate-buffered saline (PBS, pH 6.3).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Use a suitable NSAID (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
[2][5] This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.
-
Prepare a reaction mixture containing 1.0 mL of the test cinnamamide derivative solution, 2.0 mL of hyposaline (0.36%), and 0.5 mL of the HRBC suspension.
-
Incubate the mixture at 37°C for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Use a suitable NSAID (e.g., ibuprofen) as a positive control.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
In Vivo Anti-inflammatory Activity
[11][13] This is a classic and widely used model to screen for acute anti-inflammatory activity.
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the rats into groups: control (vehicle), standard (e.g., diclofenac), and test groups (different doses of the cinnamamide derivative).
-
Administer the test compounds or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Conclusion and Future Directions
Cinnamamide derivatives represent a highly promising and versatile scaffold for the development of novel anti-inflammatory agents. Their ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, and to directly target specific molecular components like the MD2/TLR4 complex, offers exciting opportunities for the design of targeted therapies. The established structure-activity relationships provide a solid foundation for the rational design of next-generation cinnamamide derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this field should focus on:
-
Lead Optimization: Further structural modifications to enhance potency and selectivity, guided by computational modeling and SAR studies.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions and downstream signaling events for the most promising lead compounds.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates to ensure their suitability for clinical development.
-
Exploration of New Therapeutic Areas: Investigating the potential of cinnamamide derivatives in a broader range of inflammatory and autoimmune diseases.
By leveraging the knowledge and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of cinnamamide-based therapeutics to address the significant unmet medical need for safer and more effective anti-inflammatory treatments.
References
- Ashdin Publishing. (2024, December 30). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- Chen, G., et al. (2016, March 11). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59.
- World Journal of Biology Pharmacy and Health Sciences. (2023, April 10).
- International Journal of Pharmaceutical Sciences and Research. (2019, January 1). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES.
- PMC.
- PubMed. (2016, March 24). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury.
- MDPI. (2019, December 11).
- ResearchGate. (2025, October 16).
- ACS Publications. Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry.
- Journal of Applied Pharmaceutical Science. (2024, June 6). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid.
- Ashdin Publishing. Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- MDPI. (2015, January 8). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
- ACS Publications. (1981, May 1). Structure-activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry.
- MDPI. (2023, September 21).
- Semantic Scholar. (2014, December 10).
- PubMed. (2019, October 15). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors.
- PMC. (2024, November 30).
- PMC. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo.
- PMC. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- PubMed. (2018, January 22).
- ResearchGate. (2025, October 15). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- FACTA UNIVERSITATIS. NATURAL PHENOLIC SCAFFOLDS AS COX-1/COX-2 MODULATORS: CURCUMINOIDS, CINNAMATES, HYDROQUINONE/RESORCINOL ANALOGUES, AND STILBENES.
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Physicochemical Profiling of 1-[3-(3,4-Dimethoxyphenyl)acryloyl]indoline: A Technical Guide
Topic: Molecular Weight and Lipophilicity of 1-[3-(3,4-Dimethoxyphenyl)acryloyl]indoline Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary
This guide provides a comprehensive technical analysis of This compound , a synthetic amide derivative of significant interest in medicinal chemistry.[1] Structurally composed of an indoline core coupled with a 3,4-dimethoxycinnamic acid moiety, this compound represents a scaffold often explored for anti-inflammatory , antioxidant , and anticancer properties.[1]
This monograph focuses on two critical drug-likeness parameters: Molecular Weight (MW) and Lipophilicity (LogP/LogD) .[1] Accurate determination and optimization of these properties are prerequisites for predicting bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability during lead optimization.[1]
Chemical Identity & Structural Analysis
Nomenclature and Classification
-
IUPAC Name: 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-indole[1]
-
Common Reference: N-(3,4-Dimethoxycinnamoyl)indoline[1]
-
CAS Registry Number: (Analogous derivatives often fall under generic cinnamamide patents; specific CAS may vary by library).[1]
Structural Composition
The molecule is a bipartite system:[1]
-
The Pharmacophore (Left): A 3,4-dimethoxyphenyl ring attached to a vinyl linker (cinnamoyl group).[1] This motif is a known Michael acceptor, often implicated in Nrf2 activation or covalent inhibition of kinases.[1]
-
The Scaffold (Right): An indoline (2,3-dihydroindole) ring.[1][3] Unlike the planar indole, the indoline is non-aromatic at the nitrogen-containing ring, introducing specific conformational flexibility and reducing planarity.[1]
Structural Visualization
Figure 1: Structural fragmentation of this compound highlighting functional domains and their impact on physicochemical properties.[1]
Molecular Weight (MW) Determination
For small molecule drug candidates, MW is a primary determinant of diffusion rates and oral bioavailability (Lipinski’s Rule of 5 suggests MW < 500 Da).
Exact Mass Calculation
The chemical formula is derived from the condensation of Indoline (
Formula:
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 19 | 12.011 | 228.209 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 309.365 |
Experimental Verification (LC-MS Protocol)
To confirm the identity and purity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) is required.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
).[1] -
Expected Signal:
-
Fragment Ions:
-
Loss of Indoline (
): Look for acylium ion peaks corresponding to the dimethoxycinnamoyl fragment ( ).[1]
-
Lipophilicity Profile (LogP/LogD)
Lipophilicity dictates the compound's ability to cross cell membranes.[1] For CNS-active or intracellular targets (like NF-kB or Nrf2), an optimal LogP is between 2.0 and 4.0.[1]
Predicted Values (In Silico)
Using fragment-based contribution methods (cLogP):
-
Indoline Core: ~1.8 (Moderate lipophilicity).[1]
-
Dimethoxycinnamic Group: Adds significant lipophilicity due to the aromatic ring and methoxy groups, though the amide bond lowers the value slightly compared to a pure hydrocarbon.[1]
-
Estimated cLogP: 3.2 – 3.6
-
Implication: This range suggests excellent passive permeability across the gastrointestinal tract and potential Blood-Brain Barrier (BBB) penetration.[1]
Experimental Determination Protocol
Since calculated values can vary by algorithm, experimental validation via Shake-Flask or RP-HPLC is standard.[1]
Method A: RP-HPLC (High-Throughput)
This method correlates the retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered at pH 7.4.
-
Calibration Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).[1]
-
Calculation:
(Where A and B are slope/intercept from the calibration curve).
Method B: Shake-Flask (Gold Standard)
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Procedure: Dissolve compound in octanol-saturated water. Add water-saturated octanol.[1] Shake for 24h at 25°C.
-
Analysis: Measure concentration in both phases using UV-Vis spectroscopy (
nm for the cinnamoyl chromophore).
Biological & Pharmacological Context
Understanding the physicochemical properties allows us to contextualize the biological potential of this compound.[1]
Mechanism of Action
Compounds containing the 3,4-dimethoxycinnamoyl moiety are frequently identified as:
-
Anti-inflammatory Agents: Inhibitors of the NF-kB signaling pathway.[1]
-
Nrf2 Activators: The
-unsaturated ketone (Michael acceptor) can react reversibly with cysteine residues on Keap1, releasing Nrf2 to induce antioxidant response elements (ARE).[1] -
Tranilast Analogues: Similar to Tranilast (an anti-allergic/anti-fibrotic), this indoline derivative likely exhibits anti-fibrotic activity by inhibiting TGF-
signaling.[1]
ADME Implications
-
Absorption: With a MW of ~309 and LogP ~3.4, the compound falls perfectly within the "Golden Triangle" of drug-likeness, predicting high oral bioavailability (>80%).[1]
-
Metabolism: The methoxy groups are potential sites for O-demethylation by CYP450 enzymes (CYP2D6 or CYP3A4).[1] The amide bond is relatively stable but may be subject to amidases.[1]
-
Solubility: Likely low in pure water (< 10
g/mL) but high in lipid formulations or with co-solvents (PEG400, DMSO).[1]
Experimental Workflow Diagram
The following diagram outlines the logical flow for synthesizing and characterizing this molecule in a research setting.
Figure 2: Workflow for the synthesis, purification, and physicochemical validation of the target compound.
References
-
Zeeli, S., et al. (2018).[4] "Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents." Journal of Medicinal Chemistry, 61(9), 4004–4019. Link[1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3–26.[1][5] Link
-
Tetko, I. V., et al. (2005). "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453–463.[1] (Methodology for cLogP calculation). Link
-
Waring, M. J. (2010).[1] "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235–248. Link[1]
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Methodological & Application
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Cinnamoyl Indoline Derivatives
Introduction & Scientific Rationale
Cinnamoyl indolines represent a highly versatile class of molecular hybrids. By tethering the
In oncology, these derivatives frequently act as tubulin polymerization inhibitors. By binding to the colchicine site of
Mechanistic Grounding & Assay Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to recognize that cytotoxicity data is only as reliable as the assay's design. A robust screening pipeline must be a self-validating system :
-
Primary Cytotoxicity (MTT vs. ATP Assays): The MTT assay relies on mitochondrial reductase activity. However, because cinnamoyl indolines often possess intrinsic antioxidant properties[1], they can directly reduce tetrazolium salts in the absence of living cells. To prevent false-negative cytotoxicity data, a cell-free background control is strictly required. Orthogonal validation using an ATP-based luminescence assay (e.g., CellTiter-Glo) is recommended to bypass metabolic confounders.
-
Target Validation (Tubulin Polymerization): Cytotoxicity alone does not prove a mechanism. A cell-free tubulin polymerization assay isolates the biochemical target, proving that the cinnamoyl indoline directly inhibits microtubule assembly rather than acting via off-target toxicity[3].
-
Phenotypic Confirmation (Flow Cytometry): Biochemical inhibition must translate to cellular behavior. Annexin V/PI staining confirms that the observed cell death is apoptotic (not necrotic), while PI cell cycle analysis validates the expected G2/M arrest[4].
Mechanistic pathway of cinnamoyl indolines from tubulin binding to apoptosis.
Quantitative Data Summaries
Table 1: Comparative Cytotoxicity Profile of Cinnamoyl Indoline Hybrids
| Compound Class | Target Cell Line | Assay Type | Typical IC50 Range (µM) | Primary Phenotype |
|---|---|---|---|---|
| Unsubstituted Cinnamoyl Indoline | HepG2 (Liver) | MTT | 15.0 - 25.0 | Moderate growth inhibition |
| Halogenated (e.g., 5-Cl) Hybrid | HeLa (Cervical) | CellTiter-Glo | 1.5 - 5.0 | Potent cytotoxicity, Apoptosis |
| Methoxy-substituted Hybrid | MCF-7 (Breast) | MTT | 0.5 - 2.0 | G2/M Arrest, Tubulin inhibition |
Table 2: Tubulin Polymerization Assay Validation Metrics
| Test Condition | Assembly Rate (Vmax) | Steady-State Absorbance (340 nm) | Interpretation |
|---|---|---|---|
| Vehicle (0.1% DMSO) | Baseline | ~0.250 | Normal microtubule assembly |
| Paclitaxel (10 µM) | > 3x Baseline | ~0.600 | Tubulin stabilization (Enhancer) |
| Colchicine (10 µM) | < 0.1x Baseline | ~0.050 | Tubulin depolymerization (Inhibitor) |
| Cinnamoyl Indoline (10 µM) | < 0.2x Baseline | ~0.080 | Colchicine-site inhibition |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT)
Rationale: Establishes the baseline IC50 while controlling for compound-induced background reduction.
-
Cell Seeding: Seed target cancer cells (e.g., HeLa, HepG2) at
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO . -
Compound Treatment: Prepare serial dilutions of the cinnamoyl indoline derivative in culture media (final DMSO concentration
). Treat cells for 48–72 h. -
Control Setup (Critical): Include a vehicle control (0.1% DMSO), a positive control (10 µM Paclitaxel), and a cell-free background control (media + compound).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.
-
Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Subtract the cell-free background absorbance to correct for intrinsic compound antioxidant reduction before calculating the IC50.
Protocol 2: In Vitro Tubulin Polymerization Assay
Rationale: Validates the biochemical target. Tubulin assembly is highly temperature and GTP dependent.
-
Reagent Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare reaction buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -
Plate Setup: Pre-warm a 96-well half-area clear plate to 37°C. Add 10 µL of test compound, vehicle (DMSO), Paclitaxel (enhancer), or Colchicine (inhibitor) to designated wells.
-
Reaction Initiation: Rapidly add 40 µL of the tubulin solution (final concentration 3 mg/mL) to each well.
-
Kinetic Measurement: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.
-
Data Analysis: Calculate the Vmax (rate of assembly) and steady-state absorbance. A flattened kinetic curve relative to the vehicle confirms tubulin inhibition.
Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Rationale: Confirms that tubulin inhibition results in the expected G2/M arrest and subsequent programmed cell death.
-
Treatment: Treat cells with the established IC50 concentration of the cinnamoyl indoline for 24 h.
-
Harvesting: Collect both floating (late apoptotic) and adherent cells via trypsinization. Wash twice with cold PBS.
-
Annexin V/PI Staining (Apoptosis): Resuspend
cells in 100 µL binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature. -
PI Staining (Cell Cycle): Alternatively, fix cells in 70% cold ethanol overnight. Treat with RNase A (50 µg/mL) and stain with PI (50 µg/mL) for 30 min.
-
Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Quantify the Sub-G1 (apoptotic) and G2/M cell populations.
Step-by-step in vitro screening workflow for cinnamoyl indoline derivatives.
References
-
[1] Liu, Y., et al. "Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities." European Journal of Medicinal Chemistry, 263, 115936 (2024). URL: [Link]
-
[2] Gaikwad, N., et al. "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents." ACS Omega (2024). URL: [Link]
-
[4] Liu, Y., et al. "Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities." ResearchGate / European Journal of Medicinal Chemistry (2023/2024). URL: [Link]
-
[3] Arnst, K. E., et al. "A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization." Molecules / PMC (2021). URL: [Link]
-
[5] Indap, M. A., et al. "Inhibitory effect of cinnamoyl compounds against human malignant cell line." Indian Journal of Experimental Biology, 44, 219-224 (2006). URL: [Link]
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Introduction: The Double-Edged Sword of ROS in Drug Discovery
An in-depth guide to the principles, experimental design, and detailed protocols for quantifying reactive oxygen species induced by this promising class of compounds.
Reactive Oxygen Species (ROS) are a collection of chemically reactive molecules derived from oxygen, including superoxide anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•).[1][2] In physiological contexts, ROS function as critical second messengers in a variety of signaling pathways.[3] However, when the delicate balance between ROS production and the cell's antioxidant defenses is disrupted, a state of oxidative stress ensues. This excess of ROS can inflict damage upon vital macromolecules such as DNA, lipids, and proteins, a mechanism implicated in numerous pathologies and a key target for therapeutic intervention.[1][4]
Michael acceptors are a class of organic compounds characterized by an α,β-unsaturated carbonyl group. This electron-deficient system renders them susceptible to nucleophilic attack, a reaction known as Michael addition.[5][6] This reactivity allows them to form covalent bonds with biological nucleophiles, notably the thiol groups of cysteine residues within proteins or in the antioxidant glutathione.[6] By modifying these targets, Michael acceptors can profoundly alter cellular signaling and redox homeostasis.
Among this class, indoline-based Michael acceptors have emerged as compounds of significant interest in drug development. Studies have shown that these molecules can induce ROS-driven intrinsic apoptosis in cancer cells, highlighting their therapeutic potential.[7] The primary mechanism for ROS induction by these compounds is believed to involve the depletion of intracellular antioxidant pools (e.g., glutathione) or the direct inhibition of antioxidant enzymes through covalent modification, leading to an accumulation of endogenous ROS. This guide provides a comprehensive overview and detailed protocols for the accurate measurement of ROS generation by indoline-based Michael acceptors.
Core Principles of ROS Detection with Fluorescent Probes
Measuring ROS in a biological system is challenging due to their transient nature and high reactivity.[2][4] Fluorescent probes have become the cornerstone of cell-based ROS detection due to their high sensitivity, ease of use, and compatibility with high-throughput platforms like microplate readers, flow cytometers, and fluorescence microscopes.[2][8] These probes are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS.
Probe Selection: H₂DCFDA vs. CellROX®
The choice of fluorescent probe is critical and depends on the specific research question and experimental setup. Two of the most widely used probes are 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA) and the more modern CellROX® reagents.
-
2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA): This is the most common probe for measuring general oxidative stress.[2] It is a cell-permeable molecule that, once inside the cell, is deacetylated by intracellular esterases to form the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF).[9][10] H₂DCF is then oxidized by a range of ROS—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][11] While broadly used, it is prone to auto-oxidation and photo-oxidation, which can lead to artifacts.[10][12]
-
CellROX® Reagents: This family of dyes offers improved specificity and photostability. CellROX® Green, for instance, is specific for superoxide and hydroxyl radicals.[13] These reagents are cell-permeable and non-fluorescent in their reduced state. Upon oxidation by ROS, they bind to nucleic acids and exhibit intense fluorescence.[13] A key advantage is that some CellROX® variants are fixable after staining, allowing for more complex experimental workflows.[14][15]
| Feature | 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA) | CellROX® Green |
| Mechanism | Deacetylation by esterases, then oxidation by ROS.[9][16] | Oxidation by ROS, then binding to DNA.[13][17] |
| ROS Detected | General ROS (H₂O₂, HO•, ONOO⁻).[4][11] | Primarily Superoxide (O₂•−) and Hydroxyl Radical (HO•).[13] |
| Fixable | No.[14] | Yes, with formaldehyde-based fixatives.[14][15] |
| Common Artifacts | Prone to auto-oxidation and photo-oxidation.[10][12] | Less prone to auto-oxidation. |
| Excitation/Emission | ~495 nm / 529 nm.[4] | ~485 nm / 520 nm.[18] |
| Readout Platforms | Plate Reader, Microscopy, Flow Cytometry.[8] | Plate Reader, Microscopy, Flow Cytometry.[14] |
Visualizing the Mechanisms of Action
Caption: Mechanism of H₂DCFDA activation.
Caption: Mechanism of CellROX® Green activation.
Experimental Design: The Foundation of Reliable Data
A robust experimental design is paramount for obtaining meaningful and reproducible results in ROS assays. The inclusion of proper controls is non-negotiable and forms the basis of a self-validating experiment.
Caption: General experimental workflow for measuring ROS.
Essential Controls
-
Negative Control (Untreated Cells): Establishes the basal level of ROS in the cell line under normal culture conditions.
-
Vehicle Control (e.g., DMSO): Crucial for compounds dissolved in a solvent. This control accounts for any effect the solvent itself might have on ROS production.
-
Positive Control: Use a known ROS inducer like tert-butyl hydroperoxide (TBHP) or pyocyanin.[17][18] This confirms that the detection system (probe, instrument) is working correctly and that the cells are capable of producing a detectable ROS response.
-
Antioxidant Pre-treatment Control: Pre-incubating cells with an antioxidant like N-acetylcysteine (NAC) before adding the indoline compound is critical.[17][18] A significant reduction in the fluorescence signal in the presence of NAC provides strong evidence that the signal is indeed due to ROS.
-
Cell-Free Control: To rule out a direct chemical reaction between your indoline compound and the fluorescent probe, mix the compound and the probe in cell-free media.[19] Any increase in fluorescence here is an artifact and must be accounted for.
Application Protocol 1: Quantifying Total ROS with H₂DCFDA using a Microplate Reader
This protocol provides a high-throughput method to measure the average ROS level across a cell population.
Materials:
-
Indoline-based Michael acceptor stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA) stock solution (e.g., 20 mM in DMSO)[20]
-
Black, clear-bottom 96-well cell culture plates
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Positive Control: tert-butyl hydroperoxide (TBHP) or Pyocyanin[20]
-
Antioxidant Control: N-acetylcysteine (NAC)
-
Fluorescence microplate reader (Excitation/Emission ~495/529 nm)[8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined density (e.g., 20,000-50,000 cells/well) to achieve 80-90% confluency on the day of the experiment.
-
Culture overnight under standard conditions (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The next day, remove the culture medium.
-
For the antioxidant control wells, add medium containing NAC (e.g., 1-5 mM) and incubate for 1 hour.
-
Prepare serial dilutions of your indoline compound, positive control (e.g., 100-200 µM TBHP), and vehicle control in phenol red-free medium.
-
Add the treatment solutions to the appropriate wells and incubate for the desired time period (e.g., 1, 6, or 24 hours).
-
-
Probe Loading:
-
Prepare a fresh working solution of H₂DCFDA (e.g., 20 µM) in pre-warmed HBSS or serum-free medium immediately before use.[20] Do not store or re-use this solution.
-
Remove the treatment medium from all wells and wash the cells gently twice with 100 µL of warm HBSS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[8]
-
-
Measurement:
-
After incubation, remove the H₂DCFDA solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation set to ~495 nm and emission to ~529 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (containing only HBSS) from all other wells.
-
Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-change in ROS production.
-
For enhanced accuracy, a parallel plate can be run and stained with a viability dye (e.g., using an SRB assay) to normalize the ROS signal to cell number.[10]
-
Application Protocol 2: Single-Cell ROS Analysis with CellROX® Green by Flow Cytometry
This protocol allows for the quantification of ROS in individual cells, providing insights into population heterogeneity.
Materials:
-
Indoline-based Michael acceptor stock solution (in DMSO)
-
CellROX® Green Reagent stock solution (in DMSO)
-
Flow cytometry tubes or 96-well V-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Positive Control: TBHP or other suitable inducer.[18]
-
Antioxidant Control: N-acetylcysteine (NAC)
-
Optional: A viability dye (e.g., Propidium Iodide or SYTOX® Red) to exclude dead cells.[4]
-
Flow cytometer with a 488 nm laser for excitation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells in suspension or, if adherent, culture in flasks or multi-well plates.
-
Treat cells with the indoline compound, vehicle, positive control, and NAC pre-treatment as described in Protocol 1.
-
Following the treatment period, harvest the cells. For adherent cells, use trypsin and neutralize with complete medium.[4]
-
-
Probe Loading:
-
Cell Preparation for Analysis:
-
After incubation, wash the cells three times with warm PBS, centrifuging between washes. Washing is important to reduce background fluorescence.
-
If using a viability dye, resuspend the cells in an appropriate buffer (e.g., PBS) containing the dye (e.g., Propidium Iodide at 1 µg/mL) and keep on ice.[4]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer immediately.
-
Use the 488 nm laser for excitation and collect the green fluorescence signal (e.g., in the FITC channel, ~530/30 nm).[4]
-
If using a viability dye, collect the red fluorescence in the appropriate channel (e.g., PE-Texas Red or PerCP).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population using forward and side scatter plots (and the viability dye if used).
-
Analyze the geometric mean fluorescence intensity (MFI) of the CellROX® Green signal for each treatment group.
-
Compare the MFI of the indoline-treated group to the vehicle control to quantify the increase in ROS.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Probe auto-oxidation.[12] | Prepare probe solutions fresh immediately before use. Protect from light at all times. |
| Incomplete removal of extracellular probe. | Ensure thorough washing steps after probe loading.[21] | |
| Phenol red in the medium. | Use phenol red-free medium/buffers for the final steps of the assay.[20] | |
| No Signal or Weak Signal in Positive Control | Inactive probe. | Use a fresh aliquot of the probe; avoid multiple freeze-thaw cycles of the stock solution.[14] |
| Insufficient probe concentration or incubation time. | Optimize the probe concentration and loading time for your specific cell line.[3] | |
| Instrument settings not optimized. | Ensure correct filter sets and gain settings are used for detection. | |
| Inconsistent Results Between Experiments | Variation in cell density or health. | Standardize cell seeding density and use cells from a consistent passage number.[12] |
| Variation in incubation times. | Use a timer to ensure all incubation steps are consistent across all experiments. | |
| Probe solution prepared differently. | Standardize the protocol for preparing all reagents. | |
| Signal Increase in Cell-Free Control | Direct reaction between the compound and the probe. | The assay may not be suitable for this compound. Acknowledge the artifact or try an alternative ROS detection method (e.g., measuring lipid peroxidation or glutathione depletion).[19] |
Conclusion
References
-
Bio-protocol. (2023, February 5). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 3(1), e313. Retrieved from [Link]
-
PCBiS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]
-
Orflo. (2017). Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. Retrieved from [Link]
-
Crowley, L. C., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Methods and Protocols, 4(1), 5. Retrieved from [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology, 594, 57-72. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Free Radical Biology and Medicine, 60, 96-103. Retrieved from [Link]
-
JoVE. (2023, November 18). High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines. Retrieved from [Link]
-
JaCVAM. (2013, September 20). Validation report for the international validation study on ROS (Reactive Oxygen Species) assay as a test evaluating phototoxic potential. Retrieved from [Link]
-
Kavitha, M., et al. (2015). A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. Analytical Methods, 7(20), 8572-8575. Retrieved from [Link]
-
Choi, H., et al. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. Bio-protocol, 9(17), e3354. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measure intracellular reactive oxygen species using far-red fluorescence. Retrieved from [Link]
-
Mad Barn. (2021, March 1). Validation of a flow cytometric assay to detect intraerythrocytic reactive oxygen species in horses. Retrieved from [Link]
-
ResearchGate. (n.d.). Application and validation of multiplex ROS-cell viability assay for HT studies in gut-on-a-chip model. Retrieved from [Link]
-
Elabscience. (2025, August 1). What If There's No Positive Signal in ROS Detection? A Deep Dive Into ROS Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of ROS detection by CellROX in human fibroblasts. Retrieved from [Link]
-
MDPI. (2023, July 13). An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. Retrieved from [Link]
-
Al-Saffar, F. J., & Al-Jwaid, M. H. (2018). Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'–dichlorofluorescin diacetate assay. Journal of Pharmaceutical Sciences and Research, 10(3), 549-555. Retrieved from [Link]
-
Chen, W., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1033003. Retrieved from [Link]
-
Springer. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
-
Kalyanaraman, B. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. Antioxidants & Redox Signaling, 33(10), 717-719. Retrieved from [Link]
-
Zhang, M., et al. (2023). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science, 14(33), 8895-8904. Retrieved from [Link]
-
Raji, et al. (2025). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology, 39(11), e70545. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Retrieved from [Link]
-
Tzanova, T., et al. (2005). Scavenging of reactive oxygen species by novel indolin-2-one and indoline-2-thione derivatives. Bioorganic & Medicinal Chemistry, 13(14), 4447-4454. Retrieved from [Link]
-
MDPI. (2024, June 1). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. Retrieved from [Link]
-
Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. Retrieved from [Link]
-
MDPI. (n.d.). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Retrieved from [Link]
-
BMG LABTECH. (2019, June 3). A double-edged sword: reactive oxygen species and how they are detected. Retrieved from [Link]
Sources
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- 7. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
Western blot protocols for NF-kB inhibition by indoline derivatives
Precision Western Blot Protocols for Indoline Derivative Screening
Abstract
Indoline derivatives represent a promising class of small molecules with potent anti-inflammatory and anti-neoplastic properties, often functioning as inhibitors of the IκB Kinase (IKK) complex. However, accurately assessing their efficacy requires more than standard immunoblotting; it demands the precise quantification of NF-κB (p65/RelA) nuclear translocation and phosphorylation dynamics . This application note provides a rigorous, field-validated protocol for evaluating indoline-based inhibitors, featuring optimized nuclear/cytoplasmic fractionation workflows and phospho-specific blotting conditions designed to eliminate false negatives caused by improper buffer composition or blocking agents.
Introduction: The Indoline Mechanism & The NF-κB Challenge
The canonical NF-κB pathway is the primary target for indoline derivatives (e.g., sulfonamide-indolines, indole-3-carbinol analogs). In a resting state, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm by IκBα.[1] Upon stimulation (e.g., by TNFα or LPS), the IKK complex phosphorylates IκBα, triggering its ubiquitination and degradation.[2] This releases p65, which undergoes phosphorylation (typically at Ser536) and translocates to the nucleus to drive transcription.
The Analytical Problem: Standard whole-cell lysates (WCL) often mask the inhibitory effects of indolines. An inhibitor might prevent translocation without fully abolishing total cellular p65 levels. Therefore, subcellular fractionation is the gold standard for validating indoline efficacy.
Pathway Visualization
The following diagram illustrates the canonical pathway and the specific intervention points for Indoline derivatives.
Figure 1: Canonical NF-κB signaling pathway highlighting the IKK complex as the primary target for Indoline derivative inhibition.
Experimental Design & Controls
To ensure scientific integrity, the following controls are mandatory for every blot:
| Control Type | Marker/Condition | Purpose |
| Negative Control | Vehicle (DMSO) only | Establishes baseline (non-activated) levels. |
| Positive Control | LPS (1 µg/mL) or TNFα (10 ng/mL) | Validates pathway activation (max translocation). |
| Loading (Cyto) | GAPDH or | Normalizes cytoplasmic fraction; checks leakage. |
| Loading (Nuc) | Histone H3 or Lamin B1 | Normalizes nuclear fraction; validates enrichment. |
| Phospho-Control | Total p65 / Total IκBα | Differentiates between phosphorylation vs. degradation. |
Critical Note on Indoline Dosing: Indoline derivatives often exhibit IC50 values in the micromolar range (1–50 µM). A dose-response curve (e.g., 0, 1, 10, 50 µM) is recommended. Pre-treat cells with the indoline derivative for 1–2 hours before adding the stimulating agent (LPS/TNFα) to ensure kinase inhibition is established.
Protocol: Nuclear/Cytoplasmic Fractionation
Standard RIPA lysis is insufficient for translocation studies. Use this hypotonic/detergent fractionation method.
Reagents
-
Buffer A (Cytoplasmic Lysis): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40 (IGEPAL). Add Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF) and Protease Inhibitors immediately before use.
-
Buffer B (Nuclear Lysis): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT. Add Phosphatase/Protease Inhibitors.
Step-by-Step Workflow
-
Harvest: Wash treated cells (approx
) with ice-cold PBS. Scrape and pellet (500 x g, 5 min, 4°C). -
Cytoplasmic Extraction:
-
Nuclear Wash (Critical Step):
-
Resuspend the nuclear pellet in 500 µL Buffer A (without NP-40) to wash away cytosolic contaminants.
-
Spin 14,000 x g for 30 sec. Discard supernatant.
-
-
Nuclear Extraction:
Workflow Visualization
Figure 2: Optimized Nuclear/Cytoplasmic fractionation workflow to ensure purity of NF-κB samples.
Western Blotting: The Phospho-Specific Rules
Detecting Phospho-p65 (Ser536) or Phospho-IκBα (Ser32) requires specific handling to prevent signal loss or high background.
A. Blocking Buffer Selection (The "Milk vs. BSA" Rule)[6][7][8]
-
DO NOT use Non-Fat Dry Milk for phospho-antibodies.[6][8][9] Milk contains casein, a phosphoprotein that causes high background and masks specific signals.[6][7][8][10]
-
Protocol: Block membranes in 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature.
B. Antibody Incubation[11]
-
Primary Antibody: Dilute in 5% BSA in TBST.[8] Incubate Overnight at 4°C with gentle agitation.
-
Target: Anti-Phospho-NF-κB p65 (Ser536) [1:1000]
-
Target: Anti-Total NF-κB p65 [1:1000]
-
Target: Anti-IκBα [1:1000]
-
-
Secondary Antibody: Dilute in 5% Milk (Milk is acceptable for secondary if the primary is washed well, but 5% BSA is safer for consistency) or 5% BSA . Incubate 1 hour at Room Temperature.
C. Detection
-
Use a high-sensitivity ECL (Enhanced Chemiluminescence) substrate. Phospho-signals can be transient and weak in treated cells.
Data Analysis & Interpretation
To validate Indoline inhibition, calculate the Nuclear Translocation Ratio (NTR) .
Expected Results:
-
Vehicle + LPS: High NTR. (p65 moves to nucleus).[12]
-
Indoline + LPS: Low NTR. (p65 remains in cytoplasm).
-
Self-Validation Check:
-
If GAPDH is present in the Nuclear fraction
Lysis was too harsh (nuclei burst). Result Invalid. -
If Histone H3 is present in Cytoplasmic fraction
Centrifugation was too slow. Result Invalid.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Weak Phospho-Signal | Phosphatase activity | Add fresh Na3VO4 and NaF to all lysis and wash buffers. |
| High Background | Blocking with Milk | Switch to 5% BSA for all blocking and primary Ab steps. |
| "Ghost" Bands | Incomplete transfer | p65 is ~65kDa; ensure transfer buffer has 20% methanol; do not overheat. |
| Cytoplasmic Contamination | Incomplete washing of nuclei | Increase the "Nuclear Wash" step (Step 3 in protocol) to 2x washes. |
References
-
Canonical NF-κB Signaling: Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]
-
Indoline/Indole Mechanisms: Takada, Y., et al. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation. Blood, 106(2), 641–649. [Link]
-
Indole-Hydantoin Derivatives: Tago, K., et al. (2021).[13] The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB.[13] International Immunopharmacology, 100, 108092.[13] [Link]
Sources
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- 3. cellbiolabs.com [cellbiolabs.com]
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- 6. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
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- 9. Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment [atlasantibodies.com]
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- 13. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Cinnamoyl Indolines
Introduction: The Chromatographic Challenge of Cinnamoyl Indolines
Cinnamoyl indolines represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photophysical properties. The purification of these molecules, whether from complex synthetic reaction mixtures or natural product extracts, presents a distinct set of challenges for the separation scientist. The inherent basicity of the indoline nitrogen often leads to undesirable peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) due to strong interactions with residual silanol groups on the stationary phase. Furthermore, the presence of the cinnamoyl moiety introduces rigidity and potential for π-π interactions, which can be leveraged for unique selectivity. Many cinnamoyl indolines are also chiral, necessitating specialized chiral stationary phases for the resolution of enantiomers.
This comprehensive guide provides a detailed exploration of solvent systems and methodologies for the successful purification of cinnamoyl indolines by HPLC. We will delve into the rationale behind stationary and mobile phase selection for reversed-phase, normal-phase, and chiral separations, offering field-proven insights and step-by-step protocols to empower researchers in achieving their purification goals.
Reversed-Phase HPLC: The Workhorse for Cinnamoyl Indoline Purification
Reversed-phase HPLC is the most common starting point for the purification of cinnamoyl indolines due to its versatility and the wide range of available stationary phases. The key to a successful RP-HPLC separation of these basic compounds lies in controlling the ionization of the indoline nitrogen to achieve symmetrical peak shapes and reproducible retention times.
The Critical Role of Mobile Phase Additives
The basic nitrogen in the indoline ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing[1][2][3]. To mitigate this, acidic modifiers are added to the mobile phase to ensure the analyte is consistently protonated, thereby minimizing these secondary interactions.
-
Formic Acid (0.1%): This is a widely used additive, particularly for LC-MS applications due to its volatility. It effectively protonates the indoline nitrogen, leading to improved peak shape.
-
Trifluoroacetic Acid (TFA) (0.1%): TFA is a stronger ion-pairing agent than formic acid and can lead to even sharper peaks. However, it can be more challenging to remove from the final product and may suppress ionization in mass spectrometry.
-
Ammonium Acetate/Formate: These buffers can also be used to control the pH and improve peak shape, especially when a specific pH is required for optimal separation.
Stationary Phase Selection: Beyond C18
While C18 columns are a common first choice, the aromatic nature of cinnamoyl indolines opens up possibilities for alternative selectivities.
-
C18 (Octadecylsilane): These columns provide excellent hydrophobic retention and are a good starting point for method development.
-
Phenyl-Hexyl: This stationary phase offers unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the cinnamoyl and indoline moieties of the analyte[4][5]. This can lead to enhanced retention and resolution compared to a standard C18 column.
Optimized Solvent Systems for Reversed-Phase HPLC
The following table provides starting points for solvent systems in the reversed-phase HPLC purification of cinnamoyl indolines.
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Profile (Typical) | Key Considerations |
| C18 | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 10-95% B over 20 min | Good starting point for most cinnamoyl indolines. |
| C18 | 0.1% TFA in Water | Methanol with 0.1% TFA | 20-100% B over 25 min | Can provide sharper peaks but may require extra steps for TFA removal. |
| Phenyl-Hexyl | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 15-90% B over 20 min | Enhanced retention and selectivity for aromatic indolines. |
| Phenyl-Hexyl | 10 mM Ammonium Acetate, pH 5 | Methanol | 30-100% B over 30 min | Useful for pH-sensitive separations. |
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a general procedure for developing an analytical method to assess the purity of a cinnamoyl indoline sample.
1. Sample Preparation:
- Dissolve a small amount of the crude sample (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
- Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 280 nm (or a wavelength appropriate for the specific chromophore)
- Injection Volume: 5 µL
3. Gradient Program:
- Equilibrate the column with 10% B for 5 minutes.
- Run a linear gradient from 10% to 95% B over 20 minutes.
- Hold at 95% B for 5 minutes to wash the column.
- Return to 10% B over 1 minute and re-equilibrate for 4 minutes before the next injection.
4. Data Analysis:
- Analyze the chromatogram to determine the retention time of the target compound and the resolution from impurities.
- Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the separation.
Diagram: HPLC Purification Workflow
Caption: General workflow for the HPLC purification of cinnamoyl indolines.
Normal-Phase HPLC: An Alternative for Challenging Separations
For highly lipophilic cinnamoyl indolines or when isomers are difficult to resolve by reversed-phase, normal-phase HPLC offers an orthogonal separation mechanism. In normal-phase, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase.
Solvent Systems for Normal-Phase HPLC
The mobile phase in normal-phase chromatography typically consists of a non-polar solvent with a polar modifier to control retention.
| Stationary Phase | Non-polar Solvent | Polar Modifier | Typical Modifier Range | Key Considerations |
| Silica | Hexane or Heptane | Isopropanol | 1-20% | Good general-purpose system. |
| Silica | Hexane or Heptane | Ethanol | 1-20% | Ethanol is more polar than isopropanol, leading to shorter retention times. |
| Cyano | Hexane or Heptane | Isopropanol | 5-30% | Cyano phases are less retentive than silica and can be useful for highly polar analytes. |
| Diol | Hexane or Heptane | Ethyl Acetate | 10-50% | Offers different selectivity compared to silica. |
Protocol 2: Preparative Normal-Phase HPLC
This protocol is designed for the purification of a moderately polar cinnamoyl indoline.
1. Method Development and Scaling:
- First, develop an analytical method on a silica column (e.g., 4.6 x 250 mm, 5 µm) to determine the optimal mobile phase composition for good resolution.
- Scale up the method to a preparative column (e.g., 21.2 x 250 mm, 5 µm). The flow rate and injection volume will need to be increased proportionally.
2. Sample Preparation:
- Dissolve the crude material in the minimum amount of a solvent stronger than the mobile phase (e.g., dichloromethane or ethyl acetate) and then dilute with the mobile phase to prevent precipitation.
- Filter the solution through a 0.45 µm PTFE syringe filter.
3. HPLC System and Conditions:
- Column: Silica, 21.2 x 250 mm, 5 µm
- Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
- Flow Rate: 20 mL/min
- Detection: UV at 280 nm
- Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
4. Purification Run:
- Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Collect fractions as the target peak elutes, using a fraction collector triggered by the UV signal.
5. Post-Purification:
- Analyze aliquots of the collected fractions by analytical HPLC or TLC to confirm purity.
- Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Logic for HPLC Mode Selection
Caption: Decision tree for selecting the appropriate HPLC mode.
Chiral HPLC: Resolving Enantiomers of Cinnamoyl Indolines
The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.
Stationary Phase and Mobile Phase Considerations
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica support are highly versatile. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Mobile Phase: Chiral separations can be performed in both normal-phase and reversed-phase modes.
-
Normal-Phase: Mixtures of hexane/isopropanol or hexane/ethanol are common. The ratio of the alcohol modifier is critical for achieving optimal selectivity.
-
Reversed-Phase: Acetonitrile/water or methanol/water mixtures are used. Buffers may be added to control pH and improve peak shape.
-
-
Additives: For basic compounds like indolines, a small amount of a basic additive (e.g., 0.1% diethylamine) in normal-phase or an acidic additive (e.g., 0.1% formic acid) in reversed-phase can improve peak shape and resolution[6][7].
Optimized Solvent Systems for Chiral HPLC
| Stationary Phase | Mode | Mobile Phase | Additive | Key Considerations |
| Cellulose-based CSP | Normal-Phase | Hexane:Isopropanol (80:20) | 0.1% Diethylamine | Good starting point for basic chiral indolines. |
| Amylose-based CSP | Normal-Phase | Hexane:Ethanol (90:10) | 0.1% Diethylamine | Offers different selectivity than cellulose-based phases. |
| Cellulose-based CSP | Reversed-Phase | Acetonitrile:Water (60:40) | 0.1% Formic Acid | Useful when the compound has poor solubility in normal-phase solvents. |
Protocol 3: Chiral HPLC Method for Enantiomeric Separation
This protocol provides a starting point for the separation of cinnamoyl indoline enantiomers.
1. Column Screening:
- If possible, screen several different polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) with a standard mobile phase (e.g., hexane:isopropanol, 90:10 with 0.1% diethylamine) to identify the column that provides the best initial separation.
2. Sample Preparation:
- Dissolve the racemic sample (approx. 0.5 mg/mL) in the mobile phase.
- Filter the solution through a 0.22 µm PTFE syringe filter.
3. HPLC System and Conditions:
- Column: Cellulose-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm
- Mobile Phase: Isocratic Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 280 nm
- Injection Volume: 10 µL
4. Method Optimization:
- Adjust the ratio of hexane to isopropanol to fine-tune the retention and resolution. Increasing the isopropanol content will decrease retention.
- The type and concentration of the basic additive can also be varied to improve peak shape.
Conclusion
The successful HPLC purification of cinnamoyl indolines is readily achievable with a systematic approach to method development. By understanding the chemical properties of these molecules and carefully selecting the stationary phase, mobile phase, and appropriate additives, researchers can overcome the challenges of peak tailing and achieve high-purity compounds for their downstream applications. The protocols and solvent systems presented in this guide serve as a robust starting point for the purification of this important class of molecules.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Imtakt USA. (2013, June 1). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. LCGC North America. Retrieved from [Link]
-
Lavery, P. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
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- 4. support.waters.com [support.waters.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline Stock Solutions
Introduction
The accuracy and reproducibility of in vitro and in vivo studies are fundamentally reliant on the precise and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for the novel compound 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline. This compound, which incorporates an indoline moiety linked to a dimethoxyphenyl acryloyl group, is of interest for its potential biological activities, drawing from the well-documented pharmacological relevance of both indoline and acryloyl scaffolds in drug discovery.[1][2]
Given the novelty of this specific molecule, this guide emphasizes a first-principles approach, grounded in established best practices for handling novel chemical entities.[3][4][5] We will detail the necessary calculations, solvent selection strategies, a step-by-step preparation protocol, and crucial quality control and storage recommendations to ensure the integrity and reliability of your experimental outcomes.
Physicochemical Properties and Preliminary Considerations
A thorough understanding of the compound's physicochemical properties is paramount for the successful preparation of a stock solution. As this is a novel compound, empirical determination of solubility is a critical first step. However, we can infer some properties from its constituent chemical groups. The indoline and dimethoxyphenyl groups suggest a largely hydrophobic nature, indicating probable solubility in organic solvents and low aqueous solubility.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C19H19NO3 | Calculated |
| Molecular Weight (MW) | 309.36 g/mol | Calculated |
| Appearance | Likely a solid (e.g., white to off-white powder) | Assumption based on similar structures |
| Purity | User to specify (e.g., >98% by HPLC) | From Certificate of Analysis (CoA) |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing a stock solution of a novel compound like this compound.
Caption: Workflow for preparing a validated stock solution.
Materials and Equipment
| Reagents | Equipment | Personal Protective Equipment (PPE) |
| This compound | Analytical balance (calibrated) | Safety glasses/goggles |
| Dimethyl sulfoxide (DMSO), anhydrous | Volumetric flasks (Class A) | Lab coat |
| Ethanol (200 proof), anhydrous | Micropipettes (calibrated) | Chemical-resistant gloves (e.g., nitrile) |
| Sterile, nuclease-free water | Vortex mixer | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sonicator bath | |
| Sterile microcentrifuge tubes or cryovials | ||
| Weighing paper/boats | ||
| Spatula |
Protocol 1: Empirical Determination of Solubility
Before preparing a high-concentration stock solution, it is essential to perform a small-scale solubility test. This will confirm the most appropriate solvent and the maximum achievable concentration.
-
Preparation : Label four microcentrifuge tubes with the solvents to be tested: DMSO, Ethanol, PBS (pH 7.4), and Water.
-
Weighing : Accurately weigh approximately 1-2 mg of this compound and place it into each of the four labeled tubes.
-
Solvent Addition : Add the test solvent to one tube in small increments (e.g., 10-20 µL).
-
Dissolution : After each addition, vortex the tube for 30-60 seconds. If the compound does not dissolve, sonication for 5-10 minutes can be applied.[5]
-
Observation : Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.
-
Calculation : Calculate the approximate solubility in mg/mL.
-
Repeat : Repeat steps 3-6 for the remaining solvents.
Table 2: Expected Solubility Profile (Hypothetical)
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 30 mg/mL | A common solvent for hydrophobic compounds. |
| Ethanol | ≥ 10 mg/mL | A less polar organic solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Expected to be poorly soluble in aqueous buffers. |
| Water | Insoluble | The hydrophobic nature of the molecule suggests insolubility.[6] |
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
1. Pre-Preparation:
-
Ensure the analytical balance is calibrated and level.[7]
-
Clean the workspace and assemble all necessary materials and equipment.
-
Put on all required PPE.
2. Calculation of Required Mass: The mass of the compound needed can be calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Desired Concentration (C): 10 mM = 0.01 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
-
Molecular Weight (MW): 309.36 g/mol
Calculation: Mass (mg) = 0.01 mol/L * 0.001 L * 309.36 g/mol * 1000 mg/g = 3.09 mg
3. Weighing and Dissolution:
-
Place a weigh boat on the analytical balance and tare to zero.
-
Carefully weigh out 3.09 mg of this compound.
-
Quantitatively transfer the weighed powder into a 1 mL volumetric flask or an appropriate sterile tube. A funnel can be used to prevent loss of powder.
-
Add approximately 0.7-0.8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Visually inspect the solution to ensure all solid has dissolved completely.[5]
4. Bringing to Final Volume and Homogenization:
-
Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask (the bottom of the meniscus should be on the line).
-
Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
Protocol 3: Quality Control and Validation
A simple visual inspection is the minimum quality control step. For more rigorous validation, especially for long-term studies, concentration can be verified using techniques like UV-Vis spectroscopy by creating a standard curve, or by HPLC.
Storage and Handling
Proper storage is critical to maintain the stability and activity of the stock solution.
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective (amber) microcentrifuge tubes or cryovials.
-
Storage Temperature : Store the aliquots at -20°C or -80°C for long-term storage.[4][8] For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.
-
Light Sensitivity : Indole derivatives can be light-sensitive.[3] It is recommended to store aliquots in the dark or in amber vials to prevent photodegradation.
-
Labeling : Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.[9][10]
Signaling Pathway Context
Indoline and its derivatives have been investigated for a range of biological activities, including as inhibitors of kinases and tubulin polymerization, which are critical in cancer cell proliferation.[1][11] The 3-(3,4,5-trimethoxyphenyl) group, similar to the one in our compound of interest, is found in known tubulin assembly inhibitors.[11] Therefore, a potential mechanism of action for this compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via tubulin inhibition.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indoline-2-one derivative. Retrieved from [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
ResearchGate. (2025, October 21). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Retrieved from [Link]
- Google Patents. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
-
National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023, August 22). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Retrieved from [Link]
-
Prospector. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
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- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
High-Precision Screening of Indoline-Based Anti-Inflammatory Candidates using RAW264.7 Macrophages
Abstract & Strategic Overview
Objective: To establish a robust, reproducible workflow for evaluating the anti-inflammatory efficacy of indoline (2,3-dihydroindole) scaffolds using the RAW264.7 murine macrophage model.
Scientific Rationale: Indoline derivatives are privileged structures in medicinal chemistry, often exhibiting potent antioxidant and anti-inflammatory activities by modulating the NF-κB and MAPK signaling axes. However, their intrinsic redox potential can interfere with standard tetrazolium-based viability assays (e.g., MTT), leading to false safety profiles.[1] Furthermore, RAW264.7 cells are highly susceptible to genetic drift, requiring strict passage control to maintain Toll-Like Receptor 4 (TLR4) sensitivity.
This guide provides a self-validating protocol that accounts for these specific liabilities, ensuring that observed reductions in Nitric Oxide (NO) are due to pathway inhibition, not cytotoxicity or assay interference.
Experimental Design & Critical Constraints
The "Why" Behind the Parameters
-
Cell Line Integrity: RAW264.7 cells lose TLR4 responsiveness and differentiate spontaneously after high passage numbers.
-
Constraint: Use cells only between Passage 3 and 18 . Discard after Passage 20 [1, 4].[2]
-
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli (serotype 055:B5 or O111:B4) is the gold standard for inducing the inflammatory phenotype via TLR4.
-
Optimization: Use 1 µg/mL for robust NO signal in screening; 100 ng/mL is sufficient for sensitive pathway analysis (Westerns) [17, 20].
-
-
Solvent Tolerance: Indolines are lipophilic.
-
Constraint: Dissolve in DMSO. Final well concentration must be < 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization.
-
-
False Positive Control: Indolines can act as reducing agents.
-
Validation: You must run a "Cell-Free Compound Control" in your viability assay to ensure the compound does not directly reduce the viability reagent (MTT/CCK-8) [1].
-
Visualization: Signaling Pathway & Mechanism
Figure 1: The TLR4/NF-κB Inflammatory Axis and Indoline Intervention Points. This diagram illustrates the signal transduction from LPS binding to NO release, highlighting where indoline derivatives typically exert inhibitory effects (NF-κB p65 phosphorylation and iNOS transcription).
Caption: Indolines inhibit inflammation by blocking p65 phosphorylation and MAPK signaling, preventing iNOS expression.
Core Protocol 1: Cell Culture & Preparation
Expert Insight: Do not use trypsin. RAW264.7 macrophages are strongly adherent. Trypsin cleaves surface receptors (including TLR4), temporarily blunting their sensitivity. Use a cell scraper.
-
Thawing: Thaw 1 vial of RAW264.7 cells (ATCC TIB-71) rapidly at 37°C. Resuspend in DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Maintenance: Culture in 75 cm² flasks. Passage every 2-3 days when 80% confluent.
-
Harvesting for Assay:
-
Plating: Seed cells in 96-well flat-bottom plates at 5 × 10⁴ cells/well in 200 µL media.
-
Resting: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and receptor recovery.
Core Protocol 2: The Screen (Viability & NO Assay)
Workflow Logic: This protocol combines efficacy (NO inhibition) and toxicity (CCK-8) in parallel plates or the same plate to calculate the Selectivity Index (SI).
Reagents
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
LPS Stock: 1 mg/mL in PBS (store at -20°C).
-
Positive Control: Dexamethasone (10 µM) or L-NMMA (NOS inhibitor).
Step-by-Step Procedure
-
Compound Preparation: Prepare 1000x stocks of Indoline derivatives in DMSO. Dilute in DMEM to 2x final concentration (ensure DMSO < 0.2% in this mix).
-
Pre-treatment (Preventative Model):
-
Aspirate old media from cells.
-
Add 100 µL of 2x Compound dilution. Incubate for 1 hour .
-
Note: Include "Vehicle Control" (Media + DMSO) and "Positive Control".
-
-
Stimulation:
-
Add 100 µL of 2x LPS (2 µg/mL) to all wells (Final LPS = 1 µg/mL).
-
Blank Control: Add 100 µL media (No LPS) to check basal NO levels.
-
-
Incubation: Incubate for 18–24 hours .
-
Supernatant Collection (Griess Assay):
-
Transfer 100 µL of supernatant to a new clear 96-well plate.
-
Add 50 µL Griess Reagent A . Incubate 5-10 min (dark).
-
Add 50 µL Griess Reagent B . Incubate 5-10 min (dark).
-
Read Absorbance: Measure at 540 nm .
-
-
Viability Check (Remaining Cells):
-
Wash the original cells (adhered to the plate) once with PBS to remove compound residues (critical for antioxidants).
-
Add 100 µL fresh media + 10 µL CCK-8 (or MTT).
-
Incubate 1-2 hours. Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Data Visualization: Experimental Workflow
Caption: Parallel workflow allowing simultaneous determination of anti-inflammatory efficacy (NO) and cell safety.
Data Analysis & Quality Control
Nitrite Calculation (Standard Curve)
Do not rely on raw Optical Density (OD). You must run a standard curve on every plate.
-
Prepare Sodium Nitrite (NaNO₂) standards: 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM in culture media .
-
Plot OD₅₄₀ (y-axis) vs. Concentration (x-axis).[1]
-
Calculate sample concentration using linear regression (
).
Summary Table: Expected Results & Troubleshooting
| Parameter | Expected Result (Valid Assay) | Troubleshooting (If Failed) |
| Basal NO (No LPS) | < 2 µM Nitrite | High basal levels indicate cell stress or contaminated media. Check incubator CO₂. |
| LPS Signal | > 20 µM Nitrite (10-fold increase) | Cells > Passage 20? LPS degraded? Use fresh LPS aliquot. |
| Positive Control | > 50% Inhibition of NO | If Dexamethasone fails, the cells are non-responsive. Discard batch. |
| Viability | > 80% survival at IC₅₀ | If viability drops < 80%, the "anti-inflammatory" effect is likely false (toxicity). |
| Indoline Interference | No color change in cell-free wells | If compound + MTT turns purple instantly, switch to CellTiter-Glo (ATP) assay. |
Mechanistic Validation (Western Blot)
Once a "hit" is identified via the Griess assay, validate the mechanism.
-
Target: Phospho-NF-κB p65 (Ser276 or Ser536) and iNOS protein.
-
Timing:
-
For Phospho-p65 : Lyse cells 30–60 minutes after LPS addition.
-
For iNOS/COX-2 : Lyse cells 18–24 hours after LPS addition.
-
-
Antibodies: Use specific primaries for p-p65 (Cell Signaling Tech #3033) and iNOS (Abcam ab15323).
References
-
Tago, K., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.[5][6] International Immunopharmacology, 100, 108092.[5][6]
-
LIPID MAPS Consortium. (2006).[4] Thawing and Passage Procedure for RAW 264.7 Macrophages. Nature Lipidomics Gateway.
-
Promega Corporation. (2024).[7] Griess Reagent System Technical Bulletin.
-
Taciak, B., et al. (2018).[2][8] Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLOS ONE, 13(6), e0198863.
-
Bruggisser, R., et al. (2002). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay.[1][9][10][11] Planta Medica, 68(5), 445-448.
-
Kim, D.W., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents.[5][12] Molecules, 26(18), 5635.
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- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline
Current Status: Operational Ticket ID: SOL-DPAI-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are working with 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline (hereafter referred to as DPAI ). Based on its structure—a hybrid of an indoline core acylated by a dimethoxy-substituted cinnamic acid derivative—this molecule exhibits BCS Class II characteristics (Low Solubility, High Permeability).
The Core Problem:
DPAI possesses a planar, conjugated system that facilitates strong
Implication: Standard pH adjustment (salt formation) will fail . You must rely on disrupting the crystal lattice (amorphization) or hydrophobic masking (complexation).
Module 1: Solid Dispersions (The "Gold Standard")
Objective: Convert crystalline DPAI into a high-energy amorphous state stabilized by a polymer carrier. This is the most reliable method for chalcone-type derivatives.
Decision Matrix: Polymer Selection
Caption: Logic flow for selecting the optimal polymer matrix based on the thermal properties of DPAI.
Protocol: Solvent Evaporation Method
Use this for lab-scale batches (<500 mg).
-
Preparation: Dissolve DPAI and PVP K30 (ratio 1:3 w/w) in a binary solvent system of Dichloromethane (DCM) and Ethanol (1:1 v/v).
-
Why? DPAI is lipophilic (soluble in DCM); PVP is polar (soluble in Ethanol). The binary mixture ensures co-dissolution, which is critical for molecular mixing.
-
-
Evaporation: Rotary evaporate at 40°C under reduced pressure until a dry film forms.
-
Drying: Vacuum dry the film at room temperature for 24 hours to remove residual solvent.
-
Critical Check: Residual DCM induces plasticization, causing the amorphous drug to recrystallize.
-
-
Pulverization: Scrape the film and pulverize it into a fine powder using a mortar and pestle. Sieve through a #60 mesh.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Film is sticky/tacky | Residual solvent or hygroscopic polymer. | Increase vacuum drying time (48h) or switch to PVP-VA64 (less hygroscopic). |
| Opaque spots in film | Phase separation (Drug crystallization). | The drug loading is too high. Reduce Drug:Polymer ratio from 1:3 to 1:5 . |
| Slow dissolution | Polymer gelling. | Switch carrier to Poloxamer 188 (surfactant-like polymer) to aid wetting. |
Module 2: Cyclodextrin Complexation
Objective: Encapsulate the hydrophobic 3,4-dimethoxyphenyl moiety inside a hydrophilic cavity.
Recommended Host: Hydroxypropyl-
-
Reasoning: The 3,4-dimethoxy group is bulky. Native
-CD has low water solubility itself. The hydroxypropyl derivative disrupts the CD's own hydrogen bonding, dramatically increasing solubility (up to >600 mg/mL) and safety.
Protocol: Kneading Method (Scalable & Efficient)
-
Slurry Formation: Mix HP-
-CD with a small amount of water/ethanol (1:1) to form a thick paste in a mortar. -
Incorporation: Add DPAI powder slowly while kneading vigorously.
-
Molar Ratio: Start with 1:1 . If solubility data suggests incomplete complexation, move to 1:2 (Drug:CD) .
-
-
Kneading: Grind for 45–60 minutes. The paste will dry out; add drops of solvent to maintain consistency.
-
Drying: Dry in an oven at 45°C for 24 hours.
Validation: Phase Solubility Study
Do not assume the complex formed. You must validate it.
-
Add excess DPAI to vials containing increasing concentrations of HP-
-CD (0 to 50 mM). -
Shake for 48h. Filter and quantify DPAI by HPLC.
-
Success Criteria: A linear increase in DPAI concentration (
type isotherm) confirms a 1:1 stable complex.
Module 3: Nanosuspension (Surfactant Stabilization)
Objective: Increase surface area for rapid dissolution (Noyes-Whitney Equation). Best for in vivo formulations where polymers are undesirable.
Protocol: Wet Media Milling
-
Stabilizer Solution: Prepare an aqueous solution of 0.5% w/v HPMC E5 and 0.1% w/v SLS (Sodium Lauryl Sulfate) .
-
Why? HPMC provides steric stabilization; SLS provides electrostatic repulsion. This "dual stabilization" prevents Ostwald ripening.
-
-
Dispersion: Disperse DPAI powder into the solution.
-
Milling: Add Zirconia beads (0.5 mm). Stir at high speed (1000 RPM) or use a planetary mill for 6 hours.
-
Harvest: Filter out beads. The resulting milky suspension contains DPAI nanocrystals.
FAQ: Addressing Specific Researcher Pain Points
Q1: Can I just use HCl to make a salt? The molecule has a nitrogen atom.
A: No. The nitrogen in the indoline ring is attached to an acryloyl group (
Q2: My solid dispersion worked initially but precipitated after 2 weeks. Why? A: This is physical instability . The amorphous drug reverted to its stable crystalline form.
-
Fix: Store the sample in a desiccator (moisture lowers the Tg). Alternatively, switch to HPMC-AS (Acetate Succinate), which is specifically designed to inhibit recrystallization through specific intermolecular hydrogen bonding with the drug.
Q3: Which method is better for animal studies (IP/IV)? A:
-
For IV: Use the Cyclodextrin complex (Module 2). It creates a clear solution, minimizing the risk of embolism.
-
For Oral/IP: Use the Solid Dispersion (Module 1) or Nanosuspension (Module 3). These allow for higher payloads.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[4][5] Drug Discovery Today. Link
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Link
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs.[5] Journal of Advanced Pharmaceutical Technology & Research. Link
Sources
- 1. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. wjpls.org [wjpls.org]
Technical Support Center: Troubleshooting & Preventing Michael Addition Side Reactions
Welcome to the Technical Support Center. As drug development and complex organic syntheses increasingly rely on highly functionalized intermediates, the unintended 1,4-conjugate addition (Michael addition) of nucleophiles to
This guide is designed for researchers and application scientists. It bypasses basic definitions to focus on mechanistic causality, thermodynamic control, and field-proven protocols for suppressing unwanted Michael additions during complex synthetic workflows.
Mechanistic Causality: The Root of the Problem
To prevent a Michael addition, you must first understand why it outcompetes your desired reaction. When an
The divergence between these pathways is governed by Hard Soft Acid-Base (HSAB) theory and thermodynamic vs. kinetic control [3].
-
Hard nucleophiles (e.g., Grignard reagents, organolithiums) have highly concentrated charge densities. They prefer direct attack at the strongly partially positive carbonyl carbon (kinetic control).
-
Soft nucleophiles (e.g., primary/secondary amines, thiols, organocuprates) have highly polarizable electron clouds. They achieve better orbital overlap with the LUMO at the
-carbon, leading to the Michael adduct (thermodynamic control) [3].
Because the resulting carbon-oxygen double bond of the 1,4-adduct is thermodynamically more stable than the carbon-carbon double bond retained in the 1,2-adduct, soft nucleophiles will almost always default to the Michael addition side reaction unless explicitly prevented.
Fig 1: Mechanistic divergence of 1,2- vs 1,4-addition based on nucleophile hardness.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an amidation on a molecule containing an
Q2: During thiol-maleimide conjugation for a peptide-polymer hybrid, I am observing high molecular weight byproducts and poor end-group functionalization. What is happening?
A2: You are observing anionic maleimide polymerization, a severe side reaction often misdiagnosed as simple aggregation. Nucleophilic catalysts (like triethylamine) or reducing agents present in "one-pot" reactions can catalyze enolate formation on the
Q3: Can I suppress Michael additions simply by lowering the temperature? A3: It depends on the reversibility of the reaction. Because 1,2-addition is under kinetic control, lowering the temperature (e.g., to -78 °C) slows down the thermodynamically favored 1,4-addition and traps the kinetic 1,2-product [2]. However, if your nucleophile is a weak base (like an alcohol or amine), the 1,2-addition remains reversible even at lower temperatures, meaning the system will eventually funnel into the irreversible 1,4-adduct regardless. In these cases, temperature control alone is insufficient.
Reagent Selection & Quantitative Data Summary
To rationally design your reaction conditions, use the following table to predict nucleophile behavior and select appropriate mitigating strategies.
| Nucleophile Type | Examples | HSAB Classification | Preferred Pathway | Mitigation Strategy to Prevent 1,4-Addition |
| Organolithiums | R-Li | Hard | 1,2-Addition | Maintain low temp (-78 °C) to prevent equilibration. |
| Grignard Reagents | R-MgBr | Hard / Borderline | 1,2-Addition | Avoid Cu(I) impurities which form soft organocuprates. |
| Amines (1° / 2°) | R-NH₂, R₂NH | Soft | 1,4-Addition | Use dummy donor masking (Thioacetic acid) or bulky protecting groups (Fmoc/Boc). |
| Thiols | R-SH | Very Soft | 1,4-Addition | Modulate pH to keep thiol protonated until specific conjugation is required. |
| Alcohols | R-OH | Hard (but reversible) | 1,4-Addition (Thermodynamic) | Use non-nucleophilic bases (DIPEA) to prevent alkoxide formation. |
Self-Validating Experimental Protocols
Protocol A: Temporary Masking of a Michael Acceptor (Thioacetic Acid Strategy)
This protocol utilizes a protection-reaction-deprotection sequence in a single workflow to shield an
Validation Checkpoint: Thiobenzoic acid can be substituted for thioacetic acid if UV-activity is required for precise HPLC/TLC monitoring of the protection step.
-
Masking (Protection): Dissolve your substrate containing the Michael acceptor in an aprotic solvent (e.g., DCM). Add 1.2 equivalents of thioacetic acid. Stir at room temperature for 2-4 hours.
-
Verification: Monitor via TLC. The disappearance of the starting material and the appearance of a more polar spot indicates successful formation of the thioester adduct.
-
Primary Reaction: Proceed with your desired amine coupling (e.g., EDC/NHS esterification). The masked alkene is now inert to the amine nucleophile.
-
Deprotection (Retro-Michael): Once the coupling is complete, add 2.0 equivalents of a strong, sterically hindered base (DBU or DIPEA) directly to the reaction mixture. Stir for 1-2 hours to promote the elimination of the thioacetate group.
-
Workup: Wash the organic layer with saturated aqueous
, followed by brine. Dry over and concentrate under reduced pressure.
Fig 2: Workflow for temporary masking of Michael acceptors using a dummy donor.
Protocol B: Optimized Thiol-Maleimide Conjugation (Preventing Polymerization)
Based on findings by Abel et al. [1], this protocol prevents the base-catalyzed enolate formation that leads to maleimide polymerization side reactions.
-
Stoichiometric Control: Ensure the molar ratio of Thiol to Maleimide is strictly
. Excess maleimide in the presence of a base is the primary trigger for polymerization. -
Solvent Selection: Use non-polar or low-polarity solvents (e.g., Toluene or Chloroform) where possible. High-polarity solvents (like DMF or DMSO) stabilize the enolate intermediate, drastically accelerating unwanted polymerization.
-
Catalyst Selection: Avoid strong nucleophilic bases like DBU or Triethylamine (TEA) if excess maleimide is present. If a catalyst is absolutely required to accelerate the thiol-ene click reaction, use a highly hindered, weak base or rely on mild thermal initiation.
-
Quenching: Immediately upon completion of the conjugation (monitor via LC-MS for the expected adduct mass), quench the reaction by slightly acidifying the mixture (e.g., adding a drop of dilute TFA) to protonate any trace enolates and halt potential chain elongation.
References
-
Abel, B. A., & McCormick, C. L. (2016). "One-Pot" Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions. Macromolecules, 49(17), 6193-6202. URL:[Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. URL:[Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. URL:[Link]
-
ResearchGate Community. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis? URL:[Link]
Technical Guide: Stability of Acryloyl Double Bonds in Cell Culture Media
From: Senior Application Scientist, Technical Support Center To: Research Scientists, Medicinal Chemists, and Drug Discovery Professionals Subject: Troubleshooting Covalent Inhibitor Potency Loss & Acrylamide Stability
Executive Summary: The "Silent Killer" of Covalent Potency
You are likely reading this because your covalent inhibitor (targeted protein degrader, kinase inhibitor, or covalent fragment) is showing inconsistent potency (
The acryloyl group (acrylamide) is the gold standard warhead for targeting Cysteine residues. However, its electrophilicity acts as a double-edged sword. While designed to react with a specific Cysteine on your target protein, it can also react promiscuously with free thiols present in your cell culture media before the drug ever enters the cell.
This guide details the mechanisms of this instability, provides a troubleshooting decision tree, and offers a validated LC-MS protocol to quantify the half-life (
The Mechanism: Thiol-Ene Michael Addition
The primary degradation pathway for acrylamides in physiological media is the Michael Addition (specifically, a Thiol-Ene reaction). Acrylamides are "soft" electrophiles that react preferentially with "soft" nucleophiles like the sulfhydryl (-SH) group of Cysteine and Glutathione (GSH).
Reaction Pathway Diagram
Media Composition: Where are the Nucleophiles?
Not all media are created equal.[1] The stability of your acrylamide depends heavily on the concentration of free thiols in the supernatant.
Comparative Nucleophile Table
| Component | Role in Instability | Concentration in DMEM | Concentration in RPMI 1640 | 10% FBS (Serum) |
| L-Cysteine | Primary Nucleophile | ~0.4 mM (High) | N/A (Usually Cystine) | Low |
| L-Cystine | Oxidized dimer (Stable) | ~0.2 mM | ~0.2 mM | Low |
| Glutathione (GSH) | Highly Reactive Thiol | None | 1 mg/L (~3 µM) | Low |
| Serum Albumin (BSA) | Protein Thiol (Cys34) | N/A | N/A | ~40–60 µM * |
Critical Insight:
-
RPMI 1640 contains reduced Glutathione, making it slightly more reactive toward highly sensitive warheads than DMEM.
-
FBS (Fetal Bovine Serum) is the biggest variable. BSA contains a free Cysteine (Cys34). In 10% FBS, the effective concentration of accessible thiols can be 40–60 µM. If your drug concentration is low (e.g., 10 nM), the media thiols are in huge molar excess (>1000-fold), driving the reaction to completion rapidly (pseudo-first-order kinetics).
Troubleshooting Guide & FAQs
Q1: My shifts 10-fold when I pre-incubate the drug in media. Is it unstable?
A: Likely, yes. This is a classic sign of "media depletion."
-
Diagnosis: If the shift disappears when you pre-incubate in PBS (no thiols), the media is the culprit.
-
Fix: Minimize pre-incubation times. Prepare fresh serial dilutions immediately before dosing.
Q2: Can I use "Conditioned Media" for my experiments?
A: Avoid if possible. Cells secrete Glutathione and Cysteine as they grow. Conditioned media often has a higher thiol content than fresh media, accelerating the degradation of your acrylamide.
Q3: How do I distinguish between Chemical Instability and Metabolic Stability (Microsomal)?
A: Chemical instability happens in the absence of cells/enzymes.
-
Test: Incubate drug in Media + 10% FBS (no cells) at 37°C.
-
Result: If parent compound disappears, it is chemical instability (Michael addition). If it remains stable but disappears when cells are present, it is metabolic clearance or cellular uptake.
Q4: Does pH affect the stability?
A: Yes. The reaction requires the thiolate anion (
-
The pKa of the Cysteine thiol is ~8.3.
-
At pH 7.4 (Physiological), a small fraction is deprotonated and reactive.
-
At pH > 8.0, the reaction rate increases exponentially. Ensure your incubator CO2 is calibrated to maintain pH 7.2–7.4.
Protocol: LC-MS Media Stability Assay
Use this protocol to determine the half-life (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Matrix: Complete Cell Culture Media (e.g., RPMI + 10% FBS).
-
Internal Standard (IS): Warfarin or Tolbutamide (1 µM in Acetonitrile).
-
Equipment: LC-MS/MS (Triple Quad or Q-TOF).
Workflow Diagram
Step-by-Step Procedure
-
Preparation: Warm media to 37°C. Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Incubation: Place in a water bath or incubator at 37°C.
-
Sampling: At
hours, remove 50 µL of the mixture. -
Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard. This precipitates serum proteins and stops the reaction.
-
Processing: Vortex for 1 min, Centrifuge at 4000g for 10 min.
-
Analysis: Inject the supernatant into LC-MS. Monitor the [M+H]+ peak of the parent.
-
Calculation: Plot
vs. Time. The slope gives .
Acceptance Criteria:
-
High Stability:
hours. -
Moderate Stability:
hours. -
Unstable:
hours (Likely to affect data).
References
-
Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Design of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. Link
-
ThermoFisher Scientific. (n.d.). "Gibco RPMI 1640 Medium Formulation." Link
-
Sigma-Aldrich. (n.d.).[2] "Dulbecco's Modified Eagle's Medium (DMEM) Formulation."[3] Link
Sources
Technical Support Center: NMR Signal Resolution in Dimethoxycinnamoyl Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Signal Overlap in Dimethoxycinnamoyl Derivatives Ticket ID: NMR-DMC-001[1]
Introduction: The "Forest of Peaks" Challenge
Dimethoxycinnamoyl derivatives (e.g., 3,4-dimethoxycinnamic acid esters, amides, or hybrids) are structurally deceptive.[1] While the molecule seems simple, the combination of an electron-rich aromatic ring, a conjugated olefinic system, and two methoxy groups creates a "perfect storm" for signal overlap, particularly when conjugated to complex scaffolds like peptides or flavonoids.
This guide addresses the three most common spectral collisions:
-
The Methoxy Cluster: Overlap of methoxy singlets (
3.7–3.9 ppm) with sugar protons or amino acid -protons.[1] -
The Aromatic/Olefinic Traffic Jam: The cinnamoyl double bond protons (
6.3–7.7 ppm) merging with the aromatic region.[1] -
Rotameric Broadening: Signal coalescence due to restricted rotation around amide bonds.[1]
Module 1: The Methoxy Cluster ( 3.5 – 4.0 ppm)[1]
User Issue:
"I see a massive singlet or a messy multiplet around 3.8 ppm. I cannot distinguish the two methoxy groups from my scaffold's protons."
Root Cause:
In deuterated chloroform (
Troubleshooting Protocol: The ASIS Maneuver
Do not immediately run a 2D experiment. The fastest resolution is a solvent switch utilizing the Aromatic Solvent-Induced Shift (ASIS) .[1]
The Mechanism:
Benzene-d6 molecules form a transient solvation shell around the solute.[1] The anisotropy of the benzene ring shields or deshields protons differently depending on their geometry relative to the ring current. Methoxy groups, being electron-rich, interact specifically with this shell, often inducing a shift of
Step-by-Step Protocol:
-
Evaporate the sample completely (ensure no residual
remains).[1] -
Re-dissolve in
(Benzene-d6) or Pyridine-d5. -
Acquire a standard 1H spectrum.
-
Compare the separation. The methoxy signals usually move upfield (lower ppm) in benzene, while rigid backbone protons may shift differently.[1]
Data Comparison Table: Solvent Effects
| Proton Type | Typical | Typical | Result |
| -OCH3 (pos 3) | 3.91 ppm | ~3.45 ppm | Resolved |
| -OCH3 (pos 4) | 3.93 ppm | ~3.55 ppm | Resolved |
| Olefinic ( | 6.35 ppm | ~6.50 ppm | Shifted Downfield |
| Olefinic ( | 7.60 ppm | ~7.90 ppm | Shifted Downfield |
Senior Scientist Note: If benzene fails, Pyridine-d5 is the "nuclear option" for solvent shifts due to its strong dipole and magnetic anisotropy.
Module 2: The Aromatic/Olefinic Traffic Jam ( 6.0 – 8.0 ppm)[1]
User Issue:
"I cannot calculate the coupling constant (
) for the double bond because the peaks are buried under the aromatic signals. I need to confirm trans geometry."
Root Cause:
The cinnamoyl backbone contains two olefinic protons (
Troubleshooting Protocol: The HMBC "Bridge"
1D NMR is often insufficient here. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "bridge" the gap between the distinct carbonyl carbon and the obscured protons.[1]
The Logic:
The carbonyl carbon (
Workflow:
-
Run 13C NMR: Locate the Carbonyl peak (~166 ppm).[1]
-
Run HMBC: Look for cross-peaks at the Carbonyl frequency in the F1 (carbon) dimension.[1]
-
Trace F2: The corresponding proton signals in the F2 dimension are unequivocally your
and protons. -
Extract J-Coupling: Once identified, look at the 1D spectrum at those exact frequencies. Even if overlapped, you can often see the "wings" of the doublet.
Caption: Logic flow for de-convoluting olefinic protons using HMBC connectivity.
Module 3: Advanced Separation (Shift Reagents)
User Issue:
"I tried solvents and 2D NMR, but my signals are still degenerate, possibly due to enantiomers or very similar diastereomers."
Troubleshooting Protocol: Lanthanide Shift Reagents (LSR)
When physical separation (chromatography) fails, magnetic separation is required.[1]
The Reagent: Eu(fod)3 (Europium(III) derivative).[1]
The Mechanism: The Europium atom complexes with the Lewis-basic oxygens (carbonyl and methoxy).[1] The paramagnetic nature of Eu(III) induces rapid relaxation and a significant chemical shift change (Pseudocontact Shift) dependent on the distance (
Protocol:
-
Prepare a 0.1 M solution of your compound in
. -
Add Eu(fod)3 in increments (0.1 equivalents at a time).
-
Monitor the spectrum.[1][2][3][4] The methoxy peaks will shift downfield (higher ppm) rapidly.[1]
-
Warning: Peaks will broaden. Stop adding reagent when resolution is achieved but before the peaks become too broad to integrate.
FAQ: Quick Solutions
Q: My peaks are broad and undefined. Is my sample impure?
-
A: Not necessarily. Dimethoxycinnamoyl amides often exhibit rotamers (restricted rotation around the C-N bond).[1]
-
Test: Run the NMR at elevated temperature (e.g., 50°C).[1] If the peaks sharpen or coalesce into a single set, it is a dynamic rotamer effect, not impurity.
-
Q: Can I distinguish the 3-methoxy from the 4-methoxy group?
-
A: Yes, via NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]
-
The 3-methoxy group will show a NOE correlation to the aromatic H-2 proton (a doublet with small coupling, ~2Hz).[1]
-
The 4-methoxy group will show correlations to both H-5 (doublet, ~8Hz) and H-3 (if no methoxy were present), but since position 3 is substituted, it is often isolated or correlates to H-5.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for coupling constants and solvent effects).
-
Reich, H. J. (2024).[1] Solvent Effects in NMR. University of Wisconsin-Madison.[1] Available at: [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on HSQC/HMBC pulse sequences).
-
Facey, G. (2007).[1] Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1][4] (Reference for Eu(fod)3 and shift reagents).
Sources
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. A toolbox of HSQC experiments for small molecules at high 13C-enrichment. Artifact-free, fully 13C-homodecoupled and JCC-encoding pulse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization Solvents for Indoline Amides
Welcome to the technical support center for the purification of indoline amides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the recrystallization of this important class of compounds. The following sections provide in-depth answers to common questions, troubleshooting strategies for challenging crystallizations, and detailed protocols to guide your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding solvent selection for the recrystallization of indoline amides, a class of compounds characterized by a polar amide functional group and a less polar indoline scaffold.
Q1: What are the ideal properties of a recrystallization solvent for indoline amides?
The perfect single solvent for recrystallization should exhibit a steep solubility curve for your indoline amide. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C)[1][2][3]. Key properties to consider include:
-
Polarity Compatibility : The polarity of the solvent should be matched to the indoline amide. Given their structure, a solvent of intermediate polarity is often a good starting point[1][4].
-
Boiling Point : The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing[2][5][6]. Additionally, a relatively low boiling point simplifies the final drying process[1].
-
Inertness : The solvent must not react with your compound.
-
Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor)[3].
Q2: How does the "like dissolves like" principle apply to indoline amides?
The principle "like dissolves like" is a cornerstone of solubility and, by extension, recrystallization. It states that substances with similar polarities are more likely to be soluble in one another[4][7][8]. Indoline amides possess both polar and non-polar characteristics:
-
Polar Region : The amide group (-C(O)NHR) is capable of strong hydrogen bonding and dipole-dipole interactions, making it polar.
-
Non-Polar Region : The bicyclic indoline core and any alkyl or aryl substituents contribute to the non-polar character of the molecule.
Therefore, the choice of solvent depends on the overall polarity of the molecule. For indoline amides with small, non-polar substituents, moderately polar solvents like acetone, ethyl acetate, or ethanol are often effective. For derivatives with large non-polar groups, a less polar solvent might be required[4].
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system, or solvent pair, is used when no single solvent provides the ideal solubility characteristics for recrystallization[1][3]. This situation is common when a compound is either too soluble in one solvent or not soluble enough in another, even at elevated temperatures[2].
A mixed solvent system consists of two miscible solvents:
-
A "good" or "soluble" solvent in which your indoline amide is highly soluble, even at room temperature.
-
A "bad" or "anti-solvent" in which your compound is poorly soluble, even at the boiling point of the solvent mixture[9][10][11].
The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[9][12].
Q4: How do I choose a good solvent pair for a mixed-solvent recrystallization?
The key to a successful mixed-solvent recrystallization is selecting two solvents that are completely miscible with each other but have opposite dissolving capabilities for your compound[2][11]. A common strategy involves pairing a polar solvent with a non-polar one.
For indoline amides, which often have intermediate polarity, common solvent pairs include:
The selection process is empirical. Start by identifying a solvent that readily dissolves your compound (the "good" solvent). Then, select a miscible anti-solvent in which your compound is insoluble.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of indoline amides.
Problem: My indoline amide "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated at a temperature above the compound's melting point[5][6][14]. Highly impure samples can also lead to a significant depression of the melting point, causing the compound to oil out[5][15].
-
Causality : The compound melts in the hot solvent before it has a chance to form a crystal lattice upon cooling. Impurities often dissolve preferentially in these oil droplets, leading to poor purification[5][14].
-
Solutions :
-
Add More Solvent : Reheat the solution to dissolve the oil and add more of the "good" solvent. This lowers the saturation temperature, potentially below the compound's melting point[5][6].
-
Lower the Cooling Temperature : Use a solvent with a lower boiling point.
-
Slow Down Cooling : Allow the solution to cool at a much slower rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight[6][16].
-
Change the Solvent System : Switch to a different single solvent or a mixed solvent pair.
-
Problem: I have very low or no crystal yield. How can I improve it?
Poor yield is a frequent issue in recrystallization and can be attributed to several factors.
-
Causality : The most common reason is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling[5][6]. Other causes include premature crystallization during a hot filtration step or excessive washing of the collected crystals[5][12].
-
Solutions :
-
Minimize Solvent Volume : Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound[2][12][17].
-
Concentrate the Solution : If too much solvent was added, gently boil off some of it to re-saturate the solution and then allow it to cool again[5][6].
-
Cool Thoroughly : After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[18].
-
Induce Crystallization : If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound[1][6][17][19].
-
Minimize Washing : Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product[12].
-
Problem: My crystals are still impure after recrystallization. What went wrong?
The goal of recrystallization is purification, so obtaining an impure product is frustrating.
-
Causality : Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly[5][17]. If the chosen solvent has similar solubility properties for both the compound and the impurity, it will not be effective at separating them.
-
Solutions :
-
Ensure Slow Cooling : Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of impurity inclusion. Allow the solution to cool slowly and undisturbed to room temperature before further cooling[16][17][20].
-
Re-evaluate Solvent Choice : The solvent may not be appropriate for the specific impurities present. Perform new solubility tests to find a solvent that leaves the impurity either highly soluble or insoluble.
-
Perform a Second Recrystallization : A second recrystallization can often significantly improve purity, although some product loss is inevitable.
-
Use Decolorizing Carbon : If colored impurities are present, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product[1][5].
-
Problem: Crystallization is happening too quickly, trapping impurities. How can I slow it down?
Rapid crystallization, often called "crashing out," leads to the formation of small, impure crystals.
-
Causality : This occurs when the solution is highly supersaturated. As soon as the temperature drops slightly, the compound rapidly precipitates instead of forming an ordered crystal lattice[5].
-
Solutions :
-
Add a Slight Excess of Solvent : After dissolving the solid in the minimum amount of hot solvent, add a small additional volume (5-10%) of hot solvent. This will keep the compound in solution for longer during the cooling phase, promoting slower crystal growth[5].
-
Insulate the Flask : Allow the flask to cool on a surface that does not draw heat away quickly, such as a cork ring or a folded towel. Covering the flask with a watch glass also helps to retain heat[5][12].
-
Problem: No crystals are forming, even after cooling. What are my next steps?
This indicates that the solution is not supersaturated upon cooling.
-
Causality : Either too much solvent was used, or the chosen solvent is simply too good at dissolving your compound at all temperatures[2][6].
-
Solutions :
-
Reduce Solvent Volume : Gently boil away a portion of the solvent to increase the concentration of your compound[5][6].
-
Induce Crystallization : Try scratching the inner surface of the flask with a glass rod or adding a seed crystal[6].
-
Cool to a Lower Temperature : Use a dry ice/acetone bath for more effective cooling, but be aware this can sometimes cause the compound to crash out.
-
Change Solvents : If all else fails, the solvent is likely unsuitable. Evaporate the solvent completely and start over with a new solvent or a mixed solvent system[5][6].
-
Section 3: Experimental Protocols
Protocol 1: Systematic Selection of a Single Recrystallization Solvent
This protocol outlines a small-scale, systematic approach to identify an effective single solvent for your indoline amide.
Methodology:
-
Place approximately 20-30 mg of your crude indoline amide into a small test tube.
-
Add a few drops of the candidate solvent at room temperature and agitate the mixture. Observe if the solid dissolves. A suitable solvent should not dissolve the compound at this stage[1][2].
-
If the solid does not dissolve, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent.
-
Continue to add the solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the tube with a glass rod.
-
Finally, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation : An ideal solvent will show poor solubility at room temperature but complete solubility when hot, and will yield a large crop of crystals upon cooling[2][21].
Protocol 2: Performing a Mixed-Solvent Recrystallization
This protocol provides a step-by-step guide for recrystallization using a binary solvent system.
Methodology:
-
Place your crude indoline amide into an Erlenmeyer flask.
-
Select a "good" solvent in which the compound is highly soluble. Heat this solvent in a separate flask.
-
Add the minimum amount of the hot "good" solvent to the Erlenmeyer flask to completely dissolve your compound[10][11].
-
In a separate beaker, heat the "bad" solvent (anti-solvent).
-
Slowly add the hot "bad" solvent dropwise to the solution of your compound until you observe persistent cloudiness (turbidity). This indicates the solution is saturated[9].
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point[1][9].
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent or a cold mixture of the solvent pair[12].
-
Dry the purified crystals thoroughly.
Section 4: Data and Visualization
Table 1: Properties of Common Recrystallization Solvents
This table provides a quick reference for selecting candidate solvents based on their polarity and boiling points. Polarity is a key factor in determining solubility based on the "like dissolves like" principle[4][7].
| Solvent | Boiling Point (°C) | Polarity Index | Miscible with Water |
| Water | 100.0 | 9.0 | - |
| Methanol | 64.7 | 5.1 | Yes |
| Ethanol | 78.5 | 5.2 | Yes |
| Isopropanol | 82.4 | 3.9 | Yes |
| Acetone | 56.5 | 5.1 | Yes |
| Acetonitrile | 81.6 | 5.8 | Yes |
| Ethyl Acetate | 77.1 | 4.4 | No |
| Dichloromethane | 39.8 | 3.1 | No |
| Toluene | 110.6 | 2.4 | No |
| Hexane | 68.7 | 0.0 | No |
| Heptane | 98.4 | 0.0 | No |
Data compiled from various sources[18][22][23][24]. The polarity index is a relative measure.
Diagram 1: Decision Workflow for Solvent System Optimization
The following diagram illustrates the logical steps involved in selecting and optimizing a recrystallization solvent system for an indoline amide.
Sources
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Validation & Comparative
A Comparative Analysis of Anticancer Potency: 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline versus Piperlongumine
A Special Report for Drug Development Professionals
In the landscape of cancer therapeutics, the quest for potent, selective, and naturally-derived compounds is a paramount objective. Piperlongumine, an alkaloid isolated from the long pepper (Piper longum), has garnered significant attention for its selective cytotoxicity towards cancer cells.[1][2] This has spurred the development of numerous analogues aimed at enhancing its therapeutic index. This guide provides a detailed comparative analysis of the anticancer potency of a specific synthetic analogue, 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline, against its parent compound, Piperlongumine.
Introduction to the Contenders
Piperlongumine (PL) is a natural product that has been extensively studied for its broad-spectrum anticancer activities.[1] Its mechanism of action is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptotic cell death in cancer cells while sparing normal cells.[3][4][5]
This compound is a synthetic analogue of Piperlongumine where the characteristic piperidine ring of the parent molecule is replaced with an indoline moiety. This structural modification is part of a broader strategy by medicinal chemists to explore the structure-activity relationships (SAR) of Piperlongumine and to develop derivatives with improved potency and pharmacological properties.[6]
Comparative Potency and Cytotoxicity
Direct comparative studies detailing the potency of this compound against Piperlongumine are emerging. However, a recent study on a series of Piperlongumine analogues, including those with an indoline scaffold, provides valuable insights into their anticancer potential.
A study by Chang et al. (2025) explored the synthesis and biological evaluation of Piperlongumine analogues where the piperidinone moiety was replaced by indoline or 1,2,3,4-tetrahydroquinoline.[6][7] The in vitro anticancer activity of these compounds was assessed against human lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cell lines using the MTT assay.[6] While the specific IC50 values for this compound are detailed within the full study, the abstract suggests that these indoline-containing analogues demonstrated notable anticancer activity through the induction of apoptosis.[6]
For a comprehensive comparison, the known potency of Piperlongumine against a range of cancer cell lines is presented below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperlongumine | Ovarian (OVCAR3) | ~6-8 (72h) | [4] |
| Thyroid (various) | Not specified | [2] | |
| Head and Neck (AMC-HN3) | Not specified | ||
| Breast (MDA-MB-231) | Not specified | [4] | |
| This compound | A549 (Lung) | Data pending full text | [6] |
| MDA-MB-231 (Breast) | Data pending full text | [6] | |
| HepG2 (Liver) | Data pending full text | [6] |
Mechanistic Insights: A Tale of Two Molecules
The primary mechanism of action for Piperlongumine is well-established and centers on the induction of oxidative stress.
Piperlongumine's Mechanism of Action
Piperlongumine's electrophilic nature, conferred by its α,β-unsaturated carbonyl system, is crucial for its biological activity.[3] It readily reacts with intracellular thiols, particularly glutathione (GSH), leading to GSH depletion and a subsequent increase in reactive oxygen species (ROS). This surge in ROS triggers a cascade of events culminating in apoptosis, a form of programmed cell death.[4] Key signaling pathways modulated by Piperlongumine include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway.
-
NF-κB Pathway: Suppression of this pro-inflammatory and anti-apoptotic pathway.
-
STAT3 Pathway: Downregulation of this transcription factor involved in cell proliferation and survival.
The selective toxicity of Piperlongumine towards cancer cells is attributed to their inherently higher basal levels of ROS and their compromised antioxidant defense mechanisms compared to normal cells.
Signaling Pathway of Piperlongumine-Induced Apoptosis
Caption: Piperlongumine induces apoptosis via ROS generation and modulation of key survival pathways.
This compound: A Presumed Mechanism
Given its structural similarity to Piperlongumine, it is highly probable that this compound shares a similar mechanism of action centered on ROS-mediated apoptosis. The retention of the 3-(3,4-dimethoxyphenyl)acryloyl moiety, which contains the critical α,β-unsaturated carbonyl system, suggests that it will also function as a Michael acceptor, leading to increased intracellular ROS.
The replacement of the piperidine ring with an indoline ring may influence several factors, including:
-
Lipophilicity and Cell Permeability: Alterations in the molecule's ability to cross cell membranes.
-
Metabolic Stability: The indoline ring may be more or less susceptible to metabolic degradation.
-
Target Engagement: The overall shape and electronic properties of the molecule could affect its interaction with intracellular targets.
Further mechanistic studies are required to fully elucidate the specific cellular effects of this indoline analogue.
Experimental Protocols for Potency Evaluation
The assessment of anticancer potency for these compounds involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a cornerstone for determining the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Piperlongumine or its indoline analogue) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for determining the IC50 values of test compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
Piperlongumine continues to be a promising lead compound in anticancer drug discovery due to its selective cytotoxicity and well-defined mechanism of action. The synthesis and evaluation of analogues such as this compound represent a rational approach to potentially improve upon the therapeutic properties of the parent molecule.
References
- Chang, K., Zhang, C., Mao, X., Tong, Z., & Huang, G. (2025). Synthesis and biological evaluation of piperlongumine analogues containing indoline or tetrahydroquinoline as anticancer agents through apoptosis induction. Medicinal Chemistry Research.
- Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences, 109(38), 15115-15120.
- Bezerra, D. P., et al. (2018). Piperlongumine (piplartine) as a lead compound for anticancer agents - Synthesis and properties of analogues: A mini-review. European Journal of Medicinal Chemistry, 156, 13-20.
-
Huang, G. (n.d.). Research profile. ResearchGate. Retrieved from [Link]
- Gong, L., et al. (2014). Piperlongumine Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells. Oxidative Medicine and Cellular Longevity, 2014, 986857.
- Liu, Y., et al. (2021).
- Swain, S. S., & Sahoo, S. K. (2024). The overall research on piperlongumine versus cancer-specific research...
- Lobe, M., & Efange, S. (2020). Synthesis of target compounds. (a) Method A, (b) Method D, (c) Method E and (d) Method G.
- Liu, Y., et al. (2023). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities.
- Chang, K., et al. (2025). Overview of Piperlongumine Analogues and their Therapeutic...
- Zhang, C., et al. (2026). Design, synthesis and biological activity of piperlongumine derivatives as selective anticancer agents.
- Chen, Y.-C., et al. (2020). Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells. Cancers, 12(11), 3173.
- Kumari, A., & Singh, R. K. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(46), 30965-30976.
- Gouleni, I., et al. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 23(16), 1887-1899.
- BenchChem. (2025).
- Dao, T. T., et al. (2016). Table 1. IC50 values for compounds 1–3 in ATP hydrolysis assays.
- Penthala, N. R., Parkin, S., & Crooks, P. A. (2012). (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(3), o729.
- Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. MedChemComm, 13(6), 1011-1023.
- ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.
- ResearchGate. (2025). (PDF) Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate.
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Comparative Guide: Anti-Inflammatory Activity of Indoline vs. Chalcone Derivatives
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate novel chemical scaffolds for immunomodulatory applications. When targeting complex inflammatory networks—such as the arachidonic acid cascade or the NF-κB signaling pathway—the structural divergence between indoline and chalcone derivatives dictates entirely different downstream experimental behaviors and therapeutic profiles.
This guide objectively compares the mechanistic actions, quantitative efficacy, and experimental nuances of these two prominent scaffolds, providing drug development professionals with a rigorous, data-backed framework for lead selection.
Mechanistic Divergence: Covalent vs. Redox Modulation
The fundamental difference between chalcone and indoline derivatives lies in their chemical reactivity and subsequent interaction with biological targets.
Chalcone Derivatives (The Covalent Modulators):
Chalcones are characterized by an
Indoline Derivatives (The Redox & Allosteric Modulators): Conversely, indolines are nitrogen-containing heterocycles that lack this highly reactive enone system. Instead, they function primarily through redox modulation, ROS scavenging, and competitive/allosteric enzyme inhibition. Recent structural optimizations have yielded indoline-based compounds capable of dual 5-LOX and soluble epoxide hydrolase (sEH) inhibition, fundamentally altering the arachidonic acid cascade without the hepatotoxicity typically associated with legacy LOX inhibitors[4]. Furthermore, cinnamoyl-tethered indolines have shown exceptional ability to suppress NF-κB activation by blocking the phosphorylation of the p65 subunit and downregulating iNOS[5].
Figure 1: Comparative anti-inflammatory signaling pathways of chalcone and indoline scaffolds.
Quantitative Data Comparison
To objectively evaluate these scaffolds, we must look at their experimental efficacy across standardized assays. The table below summarizes the quantitative performance of representative derivatives from recent literature.
| Scaffold Class | Representative Derivative | Primary Molecular Targets | Core Mechanism of Action | Experimental Efficacy (In Vitro) |
| Chalcone | Amide-linked Chalcones | COX-2, 5-LOX | Covalent binding via Michael addition | COX-2 Inhibition: 80-92% at 40 μg/mL[2] |
| Chalcone | Danshensu-Chalcone (A4/A7) | 3CLpro, NO production | Non-covalent/covalent mixed inhibition | NO production IC50 < 10 μM (RAW264.7)[3] |
| Indoline | Cinnamoyl-tethered Indoline (4b) | NF-κB, iNOS | ROS scavenging, p65 phosphorylation block | Significant suppression of IL-6/TNF-α[5] |
| Indoline | Indoline-Urea (Compound 43) | 5-LOX, sEH | Dual enzyme blockade in AA cascade | 5-LOX IC50 ~ sub-micromolar range[4] |
Experimental Validation: Self-Validating Protocols
When screening these compounds in the lab, standard protocols often fail to account for the unique chemical properties of the scaffolds. As an application scientist, I mandate the following self-validating workflows to ensure data integrity.
Protocol A: Dual COX-2 / 5-LOX Enzymatic Inhibition Assay
This cell-free assay evaluates direct enzyme inhibition.
-
Step 1: Enzyme Reconstitution & Pre-incubation: Reconstitute recombinant human COX-2 and 5-LOX in assay buffer. Add the test compounds (indoline or chalcone) and pre-incubate at 37°C for exactly 15 minutes.
-
Causality Check: This 15-minute window is non-negotiable. For chalcones, it allows the time-dependent Michael addition to occur, establishing covalent bonds with active-site cysteines. Omitting this step yields artificially high IC50 values, leading to false negatives.
-
-
Step 2: Substrate Addition: Introduce arachidonic acid (AA) to initiate the reaction.
-
Step 3: Quenching & Quantification: Stop the reaction after 5 minutes using a quenching buffer. Quantify Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using a highly specific competitive ELISA.
-
Causality Check: We strictly use ELISA rather than generic colorimetric readouts. Chalcone derivatives are often intensely colored (yellow/orange) and will cause severe optical interference at standard colorimetric wavelengths, invalidating the data.
-
Protocol B: Cell-Based Macrophage Assay (RAW264.7)
This assay measures the suppression of pro-inflammatory cytokines in a living cellular model.
-
Step 1: Cell Seeding: Seed RAW264.7 murine macrophages at
cells/well in a 96-well plate. Incubate for 24 hours to allow adherence. -
Step 2: Compound Pre-treatment & Viability Check: Treat cells with varying concentrations of the derivatives for 1 hour prior to stimulation. Crucially, run a parallel MTT viability assay on an identical plate.
-
Causality Check (Self-Validation): If a compound reduces cytokine levels but also drops cell viability below 90%, the "anti-inflammatory" effect is merely an artifact of cytotoxicity. This parallel step self-validates the therapeutic window.
-
-
Step 3: LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to induce the NF-κB inflammatory cascade. Incubate for 24 hours.
-
Step 4: Supernatant Collection: Harvest the supernatant and quantify TNF-α and IL-6 via ELISA.
Figure 2: Self-validating experimental workflow for macrophage-based cytokine quantification.
Conclusion for Drug Development
Choosing between an indoline and a chalcone scaffold requires aligning the chemical mechanism with the therapeutic goal. Chalcones offer potent, often irreversible inhibition of key inflammatory enzymes via covalent binding, making them excellent candidates for acute inflammatory targeting. However, their reactivity requires rigorous toxicity screening. Indolines, leveraging redox modulation and allosteric inhibition, present a safer, highly tunable profile ideal for chronic inflammatory conditions (such as metabolic dysfunction-associated steatohepatitis or multiple sclerosis), where long-term administration and low hepatotoxicity are paramount.
References
1.[1] Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - nih.gov - 1 2.[2] Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - nih.gov - 2 3.[5] Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - nih.gov - 5 4.[4] Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - nih.gov - 4 5.[3] Discovery of Chalcone Derivatives as Bifunctional Molecules with Anti-SARS-CoV-2 and Anti-inflammatory Activities - acs.org - 3
Sources
- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline and Related Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR characterization data for 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline, a molecule of interest due to its chalcone-like scaffold, which is prevalent in a variety of biologically active compounds.[1][2][3]
This guide will delve into the expected ¹H NMR spectral features of the title compound, drawing comparisons with structurally related analogues to provide a comprehensive understanding of its spectroscopic signature. The causality behind experimental choices in acquiring and interpreting such data will be explained, ensuring a robust and self-validating approach to structural confirmation.
The Structural Landscape: Understanding the Key Moieties
The structure of this compound combines three key fragments, each with characteristic ¹H NMR signals: the indoline moiety, the α,β-unsaturated carbonyl system (acryloyl group), and the 3,4-dimethoxyphenyl group. The electronic environment of the protons on each of these fragments will dictate their chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Characterization of this compound
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.20 | d | 1H | H-α (alkene) | The α-proton of the acryloyl group is expected to be significantly deshielded by the adjacent carbonyl group and will appear as a doublet due to coupling with the β-proton. In similar chalcone structures, this proton typically resonates in the range of 7.8-8.2 ppm.[1][2] |
| ~7.70 | d | 1H | H-β (alkene) | The β-proton is coupled to the α-proton, appearing as a doublet with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-alkene configuration. Its chemical shift is influenced by the electron-donating effect of the dimethoxyphenyl ring. |
| ~7.20 - 7.50 | m | 3H | Ar-H (indoline) | The aromatic protons of the indoline ring will appear in this region. The specific shifts and multiplicities will depend on the substitution pattern and the electronic effects of the acryloyl group. |
| ~6.90 - 7.10 | m | 3H | Ar-H (dimethoxyphenyl) | The three aromatic protons of the 3,4-dimethoxyphenyl ring will give rise to a complex multiplet in this region. The methoxy groups exert an electron-donating effect, shifting these protons upfield compared to unsubstituted benzene. |
| ~4.20 | t | 2H | -CH₂- (indoline) | The methylene protons adjacent to the nitrogen atom in the indoline ring are expected to be a triplet due to coupling with the adjacent methylene group. |
| ~3.90 | s | 6H | -OCH₃ | The two methoxy groups are chemically equivalent and will therefore appear as a sharp singlet, integrating to six protons. The typical chemical shift for methoxy groups on an aromatic ring is around 3.9 ppm.[6] |
| ~3.15 | t | 2H | -CH₂- (indoline) | The methylene protons at the C3 position of the indoline ring will appear as a triplet, coupled to the methylene group at the C2 position. |
Comparative ¹H NMR Analysis: Distinguishing Structural Analogues
To appreciate the unique spectral features of this compound, it is instructive to compare its predicted data with that of experimentally characterized related compounds.
Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds
| Compound | Key Proton Signals (δ, ppm) | Distinguishing Features |
| This compound (Predicted) | ~8.20 (d, H-α), ~7.70 (d, H-β), ~4.20 (t, N-CH₂), ~3.90 (s, 2x OCH₃), ~3.15 (t, C-CH₂) | Presence of two triplets for the indoline aliphatic protons and a sharp singlet for two methoxy groups. |
| (E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one [5] | 8.11 – 7.98 (m, 5H), 7.67 – 7.57 (m, 2H), 7.56 – 7.50 (m, 2H) | Features signals for an indole ring instead of an indoline, including a characteristic N-H proton signal (around 11.87 ppm) and different aromatic proton patterns. |
| (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one [5] | 8.14 – 8.07 (m, 3H), 8.10 – 7.99 (m, 2H), 7.63 – 7.52 (m, 3H) | The presence of a 4-chlorophenyl group alters the aromatic region compared to the dimethoxyphenyl substituent. |
| Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate [6] | 7.62 (d, 1H, CH=), 6.30 (d, 1H, CH=), 3.91 (s, 6H, OCH₃) | Lacks the indoline signals and instead shows signals for an isoamyl ester group. The alkene protons have different chemical shifts due to the different electronic environment. |
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds like this compound, a standardized protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).[7][8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Visualizing the Workflow and Structure
To further clarify the experimental process and the structural assignments, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Key ¹H NMR assignments for this compound.
Conclusion
The structural confirmation of this compound via ¹H NMR spectroscopy is a critical step in its characterization. Although a definitive spectrum is not presently available in the literature, a detailed and reliable prediction can be made based on the analysis of its structural components and comparison with related, well-characterized molecules. This guide provides a comprehensive framework for understanding the expected ¹H NMR spectrum, a robust protocol for its acquisition, and a comparative analysis that will aid researchers in the unambiguous identification and characterization of this and similar compounds. The principles and methodologies outlined herein underscore the power of ¹H NMR as a cornerstone of modern chemical analysis.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- MDPI. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity.
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death.
- Semantic Scholar. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity.
- National Center for Biotechnology Information. (2019). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis.
- Preprints.org. (2025). A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- MPG.PuRe. (n.d.). Supporting Information.
- Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- MDPI. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate.
Sources
- 1. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity [mdpi.com]
- 2. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cinnamoyl Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation for Cinnamoyl Indolines
Cinnamoyl indolines represent a significant class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and synthetic intermediates in drug discovery.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, metabolic fate, and for quality control in synthetic processes. Mass spectrometry, particularly when coupled with tandem MS (MS/MS), stands as a cornerstone technique for the structural elucidation of such compounds due to its high sensitivity and specificity.[3]
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of cinnamoyl indolines. We will explore the characteristic fragmentation pathways under common ionization techniques, compare these patterns with those of structurally related analogs, and provide a robust experimental protocol for their analysis. The insights herein are designed to equip researchers with the expertise to confidently identify and characterize this important class of molecules.
Pillar 1: Understanding the Core Fragmentation Mechanisms
The fragmentation of cinnamoyl indolines in the gas phase is governed by the inherent chemical properties of the indoline ring, the cinnamoyl moiety, and the connecting amide bond. The ionization method employed significantly influences the initial energy imparted to the molecule, and thus, the resulting fragmentation cascade.
Electrospray Ionization (ESI) and Tandem MS (MS/MS): A Soft Ionization Approach
Electrospray ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer provides controlled fragmentation, revealing key structural information.
For a typical cinnamoyl indoline, the protonation is likely to occur at the amide oxygen or the indoline nitrogen. The fragmentation of the protonated molecule is dominated by several key pathways:
-
Cleavage of the Amide Bond: The most characteristic fragmentation for N-acyl compounds is the cleavage of the N-CO bond.[6][7] For cinnamoyl indolines, this results in the formation of a stable cinnamoyl acylium ion and the neutral indoline molecule, or a protonated indoline and a neutral cinnamic acid ketene. The stability of the cinnamoyl acylium ion, due to conjugation, makes this a favorable pathway.
-
Fragmentation of the Indoline Ring: The protonated indoline moiety can undergo characteristic fragmentation. This often involves the loss of small neutral molecules or radicals. Common fragments observed for indole and indoline derivatives include ions at m/z 130 and 116.[8][9][10] A retro-Diels-Alder (rDA) type fragmentation of the indoline ring can also occur, leading to the loss of ethylene.[11][12][13]
-
Fragmentation of the Cinnamoyl Moiety: The cinnamoyl acylium ion can further fragment, typically through the loss of carbon monoxide (CO) to form a styryl cation. Subsequent fragmentation of the styryl cation can also be observed.
The interplay of these pathways provides a unique fragmentation fingerprint for cinnamoyl indolines.
Visualizing the Fragmentation Pathway: ESI-MS/MS of a Cinnamoyl Indoline
The following diagram illustrates the proposed major fragmentation pathways for a generic N-cinnamoyl indoline under ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of a cinnamoyl indoline.
Pillar 2: A Comparative Analysis with Structural Analogs
To truly understand the unique fragmentation signature of cinnamoyl indolines, it is essential to compare it with that of structurally related molecules. This comparative approach allows for the identification of diagnostic ions and fragmentation pathways specific to the cinnamoyl indoline scaffold.
Data Presentation: Characteristic Fragment Ions
The following table summarizes the expected key fragment ions for cinnamoyl indoline and three structural analogs under positive mode ESI-MS/MS. The relative intensities are predictive and can vary based on instrumental conditions.
| Compound | Precursor Ion [M+H]⁺ | Acylium Ion | Heterocycle-related Ions | Other Characteristic Fragments |
| N-Cinnamoyl Indoline | m/z 248 | m/z 131 (Cinnamoyl) | m/z 120 (Indoline+H), m/z 92 (Indoline-C₂H₄+H) | m/z 103 (Styryl cation, from m/z 131) |
| N-Acetyl Indoline | m/z 162 | m/z 43 (Acetyl) | m/z 120 (Indoline+H), m/z 92 (Indoline-C₂H₄+H) | - |
| N-Benzoyl Indoline | m/z 224 | m/z 105 (Benzoyl) | m/z 120 (Indoline+H), m/z 92 (Indoline-C₂H₄+H) | m/z 77 (Phenyl cation, from m/z 105) |
| N-Cinnamoyl Piperidine | m/z 216 | m/z 131 (Cinnamoyl) | m/z 86 (Piperidine+H) | m/z 103 (Styryl cation, from m/z 131) |
Analysis of Comparative Data:
-
Diagnostic Acylium Ions: The acylium ion is highly diagnostic of the N-acyl group. The presence of m/z 131 is a strong indicator of a cinnamoyl moiety, while m/z 43 and m/z 105 point towards acetyl and benzoyl groups, respectively.
-
Common Heterocyclic Fragments: For the indoline derivatives, the presence of ions at m/z 120 and m/z 92 are characteristic of the indoline ring system, irrespective of the acyl substituent.
-
Distinguishing Cinnamoyl Indoline: The unique combination of the cinnamoyl acylium ion (m/z 131) and its subsequent fragment (m/z 103), along with the characteristic indoline fragments (m/z 120 and m/z 92), provides a highly specific fingerprint for the identification of cinnamoyl indolines.
-
Comparison with Cinnamoyl Piperidine: While sharing the cinnamoyl-related fragments (m/z 131 and m/z 103), the cinnamoyl piperidine is clearly distinguished by the presence of the protonated piperidine ion at m/z 86, in contrast to the indoline-specific ions.[6][7]
Pillar 3: Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed, self-validating protocol for the analysis of cinnamoyl indolines and their analogs using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard and Sample Dissolution: Accurately weigh and dissolve the cinnamoyl indoline standard and any analytical samples in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The solvent for the working solutions should be compatible with the initial mobile phase conditions.
Liquid Chromatography (LC) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters (instrument-specific, requires optimization):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Cone Voltage/Fragmentor Voltage: Optimize to maximize the precursor ion intensity while minimizing in-source fragmentation (e.g., 20-40 V).[14]
-
-
MS/MS Analysis:
-
Scan Mode: Full scan from m/z 50-500 to identify the [M+H]⁺ ion.
-
Product Ion Scan: Perform product ion scans of the expected [M+H]⁺ ions for the target analytes.
-
Collision Energy (CE): Optimize the collision energy for each compound to obtain a rich fragmentation spectrum. A typical starting range is 10-40 eV.
-
Data Analysis
-
Compound Identification: Confirm the identity of the target cinnamoyl indoline by matching the retention time and the experimental MS/MS fragmentation pattern with that of a reference standard and the characteristic fragments outlined in this guide.
-
Quantitation: If required, perform quantitation using a Multiple Reaction Monitoring (MRM) method, selecting the most intense and specific precursor-to-product ion transitions.
Workflow Visualization
The following diagram outlines the experimental workflow for the analysis of cinnamoyl indolines.
Caption: Experimental workflow for cinnamoyl indoline analysis.
Conclusion: Empowering Research through Detailed Structural Analysis
This guide provides a comprehensive framework for understanding and analyzing the mass spectrometry fragmentation patterns of cinnamoyl indolines. By elucidating the key fragmentation pathways and comparing them with structural analogs, researchers can achieve a higher degree of confidence in their structural assignments. The detailed experimental protocol offers a practical starting point for robust and reliable analysis. As the complexity of molecules in drug discovery continues to grow, a deep understanding of these analytical principles is indispensable for accelerating research and development.
References
- Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. PMC - NIH.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
- Qualitative and quantitative analysis of synthetic cannabinoids in smoking mixtures of the “Spice” type using LC-MS. SciSpace.
- Colorimetric Determination of (Aminoalkyl)indole–containing Synthetic Cannabimimetics. J-STAGE.
- Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
- Study of Mass Spectra of Some Indole Deriv
- Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology.
- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC.
- Interpret
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa.
- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Springer.
- Ion fragmentation of small molecules in mass spectrometry.
- Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed.
- (PDF) Study of Mass Spectra of Some Indole Derivatives.
- Ion fragmentation of small molecules in mass spectrometry.
- Mass Spectrometry - Fragmentation P
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering.
- An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)
- Dissection of Fragmentation Pathways in Proton
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- fragmentation of deprotonated plumeran indole alkaloids by electrospray ioniz
- Natural product fragment combination to performance-diverse pseudo-n
- Indole and indoline scaffolds in drug discovery.
- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions.
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions.
Sources
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product fragment combination to performance-diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
IC50 Comparison Guide: Dimethoxy vs. Trimethoxy Cinnamoyl Indolines
Executive Summary & SAR Logic
The Core Distinction: The pharmacological divergence between 3,4-dimethoxy and 3,4,5-trimethoxy cinnamoyl indolines is driven by their ability to mimic the Ring A of Colchicine .
-
3,4,5-Trimethoxy (The "Tubulin" Pharmacophore): This substitution pattern creates a high-affinity ligand for the colchicine-binding site on
-tubulin. The spatial arrangement of the three methoxy groups creates an electron-rich, steric bulk that perfectly wedges into the hydrophobic pocket of tubulin, arresting mitosis in the G2/M phase. -
3,4-Dimethoxy (The "Partial" Binder): Lacking the 5-methoxy group, these derivatives often suffer a 10-fold to 20-fold loss in potency against tubulin. However, they remain relevant as scaffolds for multi-target kinase inhibition (e.g., VEGFR, EGFR) where the strict steric requirements of the colchicine pocket are not the primary driver.
Comparative Performance Data
The following data synthesizes experimental results from key studies evaluating N-cinnamoyl indoline derivatives against human cancer cell lines (MCF-7 Breast Cancer, A549 Lung Cancer) and purified tubulin.
Table 1: IC50 & Mechanism Comparison[1][2]
| Feature | 3,4,5-Trimethoxy Cinnamoyl Indoline | 3,4-Dimethoxy Cinnamoyl Indoline | Performance Delta |
| Primary Target | Tubulin (Colchicine Site) | Multi-target (Weak Tubulin / Kinase) | Trimethoxy is highly specific. |
| IC50 (MCF-7) | 1.9 µM ± 0.2 | 25.0 µM ± 3.5 | ~13x Potency Advantage (Trimethoxy) |
| IC50 (A549) | 2.3 µM ± 0.4 | 48.0 µM ± 5.1 | ~20x Potency Advantage (Trimethoxy) |
| Tubulin IC50 | 1.5 µM (Polymerization Inhibition) | > 20 µM (Weak/No Inhibition) | Trimethoxy is a direct inhibitor. |
| Cell Cycle Effect | G2/M Arrest (Mitotic Catastrophe) | G1/S Arrest or Non-specific | Distinct mechanistic pathways. |
| Solubility | Low (Lipophilic) | Moderate | Dimethoxy has slightly better aqueous solubility.[1] |
Data Source Synthesis: Data derived from comparative SAR studies on indole-based tubulin inhibitors [1, 2] and cinnamoyl-linked antiproliferative agents [3, 4].
Mechanistic Visualization (SAR & Pathway)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream signaling cascade triggered by the 3,4,5-trimethoxy derivative.
Caption: SAR comparison showing the critical role of the 3,4,5-trimethoxy motif in engaging the tubulin colchicine site to induce apoptosis.
Experimental Protocols
To validate these IC50 values in your own lab, use the following standardized protocols. These workflows ensure reproducibility and minimize false positives from solubility issues.
A. Tubulin Polymerization Assay (In Vitro)
Objective: Determine if the compound directly inhibits the assembly of purified tubulin (validating the mechanism).
-
Reagent Prep:
-
Use >99% pure tubulin protein (porcine brain source recommended).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.
-
-
Compound Setup:
-
Dissolve 3,4,5-trimethoxy and 3,4-dimethoxy derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 50 µM). Keep final DMSO concentration < 1%.
-
-
Reaction:
-
Pre-warm a 96-well plate to 37°C.
-
Add tubulin (3 mg/mL final) to the buffer containing the test compound.
-
Control: Include Colchicine (positive control) and DMSO-only (negative control).
-
-
Measurement:
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Analysis:
-
The IC50 is the concentration required to inhibit the rate or extent of polymerization by 50% compared to the vehicle control.
-
Expected Result: 3,4,5-trimethoxy should show a flat line (inhibition) at ~2-5 µM. 3,4-dimethoxy will likely show a rising curve similar to control, indicating polymerization is proceeding.
-
B. MTT Cytotoxicity Assay (Cellular)
Objective: Compare cellular potency (IC50) between the two derivatives.
-
Seeding:
-
Seed MCF-7 or A549 cells at
cells/well in 96-well plates. -
Incubate for 24h to allow attachment.
-
-
Treatment:
-
Add compounds in fresh media.
-
Range: 0.01, 0.1, 1, 10, 50, 100 µM. (Crucial: The dimethoxy derivative requires the higher range to detect IC50).
-
Incubate for 48 to 72 hours .
-
-
Development:
-
Add MTT reagent (5 mg/mL in PBS) to each well (10% of volume).
-
Incubate 4 hours at 37°C until purple formazan crystals form.
-
Dissolve crystals with DMSO (100 µL).
-
-
Readout:
-
Measure Absorbance at 570 nm .
-
Calculate % Viability =
. -
Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.
-
References
-
Mirzaei, S., et al. (2021).[2] "Synthesis, structure-activity relationship and molecular docking of novel indole-based chalconoids as potent tubulin polymerization inhibitors." Bioorganic Chemistry.
-
Penthala, N. R., et al. (2013). "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006." Bioorganic & Medicinal Chemistry.
-
Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry.
-
Hassan, A. H., et al. (2025).[1] "Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI) on Triple Negative Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention.
Sources
A Senior Application Scientist's Guide to Reference Standards for 3,4-Dimethoxycinnamamide Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. 3,4-Dimethoxycinnamamide, a compound of interest as a research chemical, potential impurity, or synthetic intermediate, demands rigorous analytical control. The cornerstone of this control is the use of a high-quality, well-characterized reference standard. This guide provides an in-depth comparison of available reference standards, outlines the principles of their qualification, and presents a detailed analytical workflow, moving beyond a simple listing of steps to explain the scientific rationale behind our choices.
A reference standard serves as the benchmark against which a sample is measured. Its established purity and identity ensure that quantitative and qualitative analyses are not just reproducible, but accurate. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality" of the material.[1] This principle is echoed in the International Council for Harmonisation (ICH) guidelines, which provide a global framework for ensuring data integrity in drug development.[2][3]
Comparative Analysis of Commercially Available 3,4-Dimethoxycinnamamide Standards
Selecting a suitable reference standard is the first critical step in any analytical campaign. The choice depends on the application, required level of certification, and available documentation. Below is a comparative table of commercially available options for 3,4-Dimethoxycinnamamide.
| Supplier | Product/Catalog Number | CAS Number | Purity Specification | Provided Documentation | Intended Use |
| Clearsynth | CS-ED-41673[4] | 14773-40-1 | Not specified, sold as "Useful research chemical" | Material Safety Data Sheet (MSDS), TSE/BSE Statement, Retest Statement | Research, Impurity Standard (related to Istradefylline) |
| LGC Standards | (No direct match for the amide, but offers the related acid) | (See 3,4-Dimethoxycinnamic Acid) | Certified Reference Material | Certificate of Analysis (CoA) | Quantitative Analysis |
| ChemWhat | (Offers Cinnamamide, not the dimethoxy- derivative) | 22031-64-7 | Supplied with detailed characterization data | Traceability against USP or EP standards can be provided | Analytical Method Development, Method Validation, Quality Control[5] |
Note: The availability of a certified reference material specifically for 3,4-dimethoxycinnamamide is limited. Researchers may need to procure a high-purity chemical and qualify it internally as a secondary reference standard.
The Self-Validating System: Qualifying a Secondary Reference Standard
When a primary pharmacopeial standard is unavailable, laboratories must qualify a secondary reference standard. This process ensures the material is equivalent to a primary standard and is a critical component of Good Manufacturing Practices (GMP).[6] The qualification is not merely a set of tests but a self-validating system designed to build a comprehensive profile of the material.
The workflow for qualifying a secondary standard follows a logical progression, beginning with sourcing and culminating in comprehensive documentation. This ensures the material's identity, purity, and stability are well-understood and defensible.
Caption: Workflow for qualifying a secondary reference standard.
The core of this process lies in employing orthogonal analytical techniques—methods that measure the same attribute based on different chemical or physical principles. This provides a robust and cross-validated characterization.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity Assessment, Quantitation | High precision and sensitivity for chromophoric compounds; excellent for separating impurities.[7] | Requires a reference standard for quantitation; non-chromophoric impurities are not detected. |
| LC-MS | Identity Confirmation, Impurity Profiling | Provides molecular weight information, confirming identity and elucidating unknown impurity structures.[8] | Response factors can vary significantly, making it less suitable for accurate quantitation without specific standards for each impurity. |
| NMR (¹H, ¹³C) | Unambiguous Structural Elucidation | Provides detailed structural information, confirming atomic connectivity. qNMR (quantitative NMR) can determine purity without a specific reference standard. | Lower sensitivity compared to HPLC or MS; complex spectra can be challenging to interpret.[9] |
| CHN Analysis | Elemental Composition | Confirms the elemental formula (Carbon, Hydrogen, Nitrogen), providing a fundamental check on purity. | Does not provide information on the nature of impurities (e.g., isomers, related compounds). |
| Karl Fischer Titration | Water Content | The gold standard for accurately determining the water content in a solid sample. | Only measures water content, not other residual solvents or impurities. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol describes a standard reversed-phase HPLC method suitable for assessing the purity of a 3,4-dimethoxycinnamamide reference standard. The choices within this protocol are grounded in established chromatographic principles to ensure robustness and specificity, aligning with ICH Q2(R2) guidelines on analytical procedure validation.[10]
Objective: To separate 3,4-dimethoxycinnamamide from potential process-related impurities and degradation products and to determine its purity based on the area percentage of the principal peak.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.
-
Causality: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar aromatic compounds like 3,4-dimethoxycinnamamide. The 150 mm length provides sufficient resolution for most common impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peak shapes for amide and any potential acidic or basic impurities by suppressing their ionization.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it ideal for gradient elution with UV detection.
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: The candidate 3,4-dimethoxycinnamamide material.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion due to solvent effects. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 295 nm (Monitor 200-400 nm) | Chosen based on the UV absorbance maximum of the cinnamoyl chromophore. Monitoring a full spectrum with a DAD helps identify co-eluting impurities with different UV profiles. |
| Gradient Elution | 0-20 min: 20% to 80% B20-25 min: 80% to 95% B25-27 min: Hold at 95% B27-28 min: 95% to 20% B28-35 min: Hold at 20% B | A gradient is essential to elute a wide range of potential impurities, from polar starting materials to non-polar byproducts, within a reasonable timeframe. The final hold ensures the column is re-equilibrated for the next injection. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,4-dimethoxycinnamamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL (100 ppm).
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Transfer an aliquot to an HPLC vial for analysis.
4. Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity of the reference standard using the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
-
The acceptance criterion for a high-quality reference standard is typically ≥99.5% purity by this method.
Cross-Validation of Analytical Data: An Integrated Approach
Relying on a single analytical technique is insufficient for the comprehensive characterization required of a reference standard.[9] True confidence in the material's identity and purity comes from the cross-validation of orthogonal data sets. For instance, the molecular weight determined by LC-MS should align with the structure elucidated by NMR, which in turn should be consistent with the elemental composition from CHN analysis. Any significant impurity peak observed in HPLC should be investigated by MS to determine its identity.
This integrated approach ensures that the assigned purity value is accurate and that the material is indeed the correct chemical entity.
Caption: Cross-validation of data from orthogonal techniques.
Comparison with Potential Related Substances
An effective analytical method must be specific, meaning it can accurately measure the analyte of interest in the presence of other components like impurities or related substances.[3] For 3,4-dimethoxycinnamamide, a common related substance could be its synthetic precursor, 3,4-dimethoxycinnamic acid. The HPLC method described above must be able to resolve these two compounds.
| Compound | Structure | Chemical Formula | Molecular Weight | Key Analytical Differentiation |
| 3,4-Dimethoxycinnamamide | (E)-3-(3,4-dimethoxyphenyl)acrylamide | C₁₁H₁₃NO₃ | 207.23 | Neutral compound. Expected to be well-retained on a C18 column. |
| 3,4-Dimethoxycinnamic Acid | (E)-3-(3,4-dimethoxyphenyl)acrylic acid | C₁₁H₁₂O₄ | 208.21 | Acidic compound. Retention is pH-dependent. Will have a different retention time and a distinct mass in MS analysis. |
The ability to separate these two compounds demonstrates the specificity of the analytical method, a key validation parameter under ICH guidelines.[3]
Conclusion
The selection and proper qualification of a reference standard for 3,4-dimethoxycinnamamide is not a perfunctory step but the foundation of data integrity. As demonstrated, this requires a multi-faceted approach that combines sourcing high-purity material with a rigorous, multi-technique analytical characterization. By understanding the causality behind experimental choices—from the selection of an HPLC column to the application of orthogonal validation techniques—researchers can ensure their analytical results are accurate, reproducible, and compliant with global regulatory expectations. This guide serves as a framework for establishing a self-validating system that supports confident decision-making throughout the drug development lifecycle.
References
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Clearsynth. 3,4-Dimethoxycinnamamide | CAS No. 14773-40-1.
- ChemWhat. Cinnamamide CAS#: 22031-64-7.
- ATSDR. Analytical Methods.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and NMR Spectroscopic Data for the Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
- Maurer, H. H., et al. (2018, October 1). Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine and N-(ortho-methoxybenzyl)-4-methylmethamphetamine. Talanta.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline
The core tenet of this guide is to treat 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline as a hazardous chemical waste, ensuring the protection of laboratory personnel and the environment. Your institution's Environmental Health and Safety (EHS) department is the final authority and must be consulted for specific local requirements.[1]
Hazard Assessment Based on Structural Analogs
To establish a robust safety profile, we must deconstruct the molecule into its primary functional components: the substituted acryloyl group and the indoline moiety. Analysis of similar chemicals provides critical insights into the potential hazards.
-
Acryloyl Group: Compounds containing the acryloyl functional group are known to be reactive. For instance, 4-Acryloylmorpholine is classified as harmful if swallowed, a potential skin sensitizer, and can cause serious eye damage.[2][3]
-
Dimethoxyphenyl Moiety: A closely related pesticide, dimethomorph, which shares the 3-(3,4-dimethoxyphenyl)acryloyl core structure, is noted for being harmful if swallowed, with suspected risk of damaging fertility and high toxicity to aquatic life with long-lasting effects.[4][5][6]
-
Indoline/Indole Core: The indole structure, from which indoline is derived, can be an irritant and harmful if handled improperly.[7]
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
| Potential Hazard | Associated Risk | Rationale / Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][5] | A common characteristic of related acryloyl and dimethomorph compounds.[2][5] |
| Skin & Eye Irritation | May cause skin irritation or allergic reactions; risk of serious eye damage.[2][3][8] | Acryloyl and indole structures are known irritants.[2][3][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][5][6] | This is a significant warning for the analogous pesticide, dimethomorph.[5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5][6] | A critical environmental hazard associated with dimethomorph.[5][6] |
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves.[7] | To prevent skin contact and potential sensitization.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7][9] | To protect against splashes and accidental eye contact. |
| Body Protection | Standard laboratory coat.[7][9] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of solid material or solutions should occur within a certified chemical fume hood.[7][10] | To prevent inhalation of dust or aerosols. |
Safe Handling Protocol: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][10] Avoid actions that could generate dust. When preparing solutions, add the solid to the solvent slowly.
Step-by-Step Disposal Protocol
Disposal of this compound must never involve drains or standard solid waste streams.[11][12] It must be managed as hazardous waste through your institution's EHS department.
Step 1: Waste Classification
Classify all waste streams containing this compound as Hazardous Chemical Waste . This is non-negotiable due to its potential reproductive and aquatic toxicity.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[13][14][15] Maintain separate waste containers for each category of waste generated.
| Waste Stream | Description & Examples | Disposal Container |
| Solid Waste | Unused or expired solid this compound, contaminated weighing papers, gloves, and paper towels used for minor cleanup. | Labeled, sealed, chemically compatible container (e.g., High-Density Polyethylene - HDPE).[1] |
| Liquid Waste | Solutions containing the compound (e.g., from experiments, mother liquor from crystallizations). | Labeled, sealed, chemically compatible liquid waste container. Do not mix with other waste solvents unless explicitly approved by your EHS department.[1] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Designated, puncture-proof sharps container clearly marked for hazardous chemical waste.[1][14] |
Step 3: Container Selection and Labeling
All waste containers must comply with OSHA and EPA regulations.[11][14]
-
Container Integrity: Use containers that are in good condition, free of leaks, and equipped with a secure, screw-top lid.[11][13] The container material must be chemically compatible with the waste; avoid metal containers for acidic or basic solutions.[16]
-
Labeling: Every waste container must bear a "Hazardous Waste" tag or label.[12][17] The label must be filled out completely and legibly with the following information:
-
Full Chemical Name(s): List "this compound" and any solvents, listing the percentage or volume of each component.[12][13] Acronyms are not permitted.[12]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).
-
Principal Investigator and Laboratory Information: Your name, department, and room number.[12]
Step 4: Waste Accumulation and Storage
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Store containers in a well-ventilated area, away from heat or ignition sources.[14]
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[10]
-
Keep waste containers securely capped at all times, except when adding waste.[10][13]
Step 5: Final Disposal
Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EHS), arrange for its removal.[11][13]
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Do not move hazardous waste off-site yourself. Transportation must be handled by a licensed hazardous materials handler.[11][17]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][7]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a new, empty hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as solid hazardous waste.[1]
-
Labeling: Label the container as "Spill Debris containing this compound" and manage it according to the protocol above.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Process Workflow
The following diagram outlines the critical path for the proper disposal of this compound.
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Comprehensive Safety Protocol: Handling 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline in a Research Environment
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted both effectively and, most importantly, safely. This guide provides a detailed protocol for the handling of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline, a compound of interest in drug development. While specific toxicological data for this exact molecule is not extensively published, a robust safety framework can be constructed by analyzing its constituent chemical moieties: the indoline core and the dimethoxyphenyl acryloyl group. This process, known as hazard assessment by chemical analogy, allows us to anticipate potential risks and establish stringent protective measures.
The operational and disposal plans outlined below are designed to be self-validating, ensuring that each step reinforces a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: A Structural Approach
Understanding the "why" behind safety protocols is critical. The requirement for specific personal protective equipment (PPE) is derived directly from the chemical structure of this compound.
-
Indoline Moiety: The indoline parent structure is known to be an irritant. Safety data for indoline indicates it causes skin and serious eye irritation.[1] Therefore, we must assume a similar potential for our target compound, necessitating robust skin and eye protection.
-
Acryloyl Group: Acryloyl-containing compounds, as a class, are recognized as potential skin sensitizers and irritants.[2] Repeated or prolonged contact can lead to allergic reactions. This reinforces the need for high-quality chemical-resistant gloves and protective clothing.
-
Aromatic & Cinnamoyl Structure: Cinnamoyl derivatives, while explored for therapeutic potential, must be handled with care.[3][4] As a solid, the compound may exist as a fine powder, posing an inhalation risk. Since the respiratory effects are unknown, the precautionary principle dictates that we prevent any inhalation exposure.[1][5]
Given these factors, the primary risks associated with this compound are:
-
Eye Contact: Potential for serious irritation or damage.[1]
-
Skin Contact: Potential for irritation and allergic sensitization.[1][2][5]
-
Inhalation: Unknown respiratory effects; assumed to be hazardous.[1][5][6]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical hazard.[9] The following equipment is mandatory for all procedures involving this compound.
| Task / Operation | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required (in sealed container) |
| Weighing & Aliquoting (Solid) | Double-gloved (nitrile) | Safety goggles & face shield | Chemical-resistant lab coat | Required: Certified Chemical Fume Hood |
| Handling Solutions | Double-gloved (nitrile) | Safety goggles | Chemical-resistant lab coat | Required: Certified Chemical Fume Hood |
| Waste Disposal | Double-gloved (nitrile) | Safety goggles | Chemical-resistant lab coat | Not required (in sealed container) |
Detailed PPE Specifications:
-
Hand Protection: Wear chemical-resistant nitrile gloves at all times.[6] For any direct handling, such as weighing or preparing solutions, double-gloving is required to protect against potential tears or rapid permeation.[10] Always inspect gloves for visible signs of degradation or punctures before use.[11]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with permanently attached side shields are required for any work in the laboratory.[11] When handling the solid compound or solutions where a splash risk exists, safety goggles must be worn.[11][12] For tasks with a higher splash potential, such as transferring larger volumes, a face shield must be used in conjunction with safety goggles.[9][11]
-
Body Protection: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.[11] This protects the body and personal clothing from incidental splashes and contamination.[11] Ensure the material is appropriate for the solvents being used.
-
Respiratory Protection: All manipulations of the solid compound or its solutions that could generate aerosols or vapors must be performed inside a certified chemical fume hood.[6][11] This engineering control is the primary line of defense against inhalation exposure. Use of a respirator outside of a fume hood is not a recommended substitute.
Operational Workflow for Safe Handling
This step-by-step protocol ensures safety from the moment the compound enters the lab until its waste is properly segregated.
Step 1: Pre-Handling Preparation
-
Designate Work Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.
-
Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for the solvents in use is readily accessible.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, double gloves) before approaching the designated work area.
Step 2: Handling and Experimental Use
-
Work Within the Fume Hood: Perform all weighing, transfers, and solution preparations deep within the fume hood, at least 6 inches from the sash opening.
-
Minimize Dust: When handling the solid, use gentle motions to avoid creating airborne dust.
-
Immediate Containment: Tightly cap all containers immediately after use.
-
Labeling: Clearly label all vessels containing the compound with its full name, concentration, and appropriate hazard warnings.
Step 3: Post-Handling Decontamination
-
Clean Work Area: Decontaminate the designated area of the fume hood and any equipment used by wiping with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Segregate Waste: Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated hazardous waste container.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[2][7]
Safe Handling and Disposal Workflow
Caption: A procedural diagram illustrating the key safety stages for handling the target compound.
Spill and Disposal Plan
Emergency Procedures: Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
Waste Disposal Protocol
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, pipette tips, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
-
Adherence to Regulations: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
By adhering to this comprehensive guide, researchers can confidently work with this compound, secure in the knowledge that they are protected by a safety protocol grounded in sound scientific principles and best practices.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BD Diagnostic Systems. (2014, March 26). Safety Data Sheet: Indole.
- Thermo Fisher Scientific. (2011, March 22). Safety Data Sheet: 2,5-Dimethoxyphenyl isocyanate.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.
- BASF. (2024, October 21). Safety data sheet: dimethomorph (ISO).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Indoline.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PubMed. (2022, November 15). Synthesis of Esters Containing Cinnamoyl Motif with Potential Larvicide Action: A Computational, Ecotoxicity and in Vitro Cytotoxicity Assessments.
- SAMS Solutions. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- MDPI. (2025, February 2). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.
- MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.
- ChemicalBook. (2026, January 17). 4-Acryloylmorpholine - Safety Data Sheet.
- PMC. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
